(2,5-Dimethylfuran-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVNZQOYBRCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439154 | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-96-9 | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2,5-Dimethylfuran-3-yl)methanol, a furan derivative of interest in various fields of chemical research and development. This document collates available data on its properties, synthesis, and spectral characteristics to support its application in laboratory and industrial settings.
Core Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Weight | 126.15 g/mol | Calculated |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| CAS Number | 1003-96-9 | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Synthesis Protocol
The primary synthetic route to this compound involves the reduction of a suitable precursor, 3-carbomethoxy-2,5-dimethylfuran.
Experimental Protocol: Reduction of 3-carbomethoxy-2,5-dimethylfuran
Objective: To synthesize this compound via the reduction of 3-carbomethoxy-2,5-dimethylfuran using Diisobutylaluminium hydride (DIBAL-H).
Materials:
-
3-carbomethoxy-2,5-dimethylfuran
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in an appropriate solvent like dichloromethane or toluene)
-
Anhydrous solvent (e.g., dichloromethane, distilled from CaH₂)
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-carbomethoxy-2,5-dimethylfuran (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the stirred solution to -20 °C using a suitable cooling bath.
-
Slowly add DIBAL-H solution (2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after 1 hour), quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, predicted data and analysis of structurally similar compounds allow for an estimation of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ (at C5) | ~2.2 | Singlet | |
| -CH₃ (at C2) | ~2.3 | Singlet | |
| -CH (furan ring) | ~5.9 | Singlet | |
| -CH₂OH | ~4.5 | Singlet or Doublet | May show coupling to the hydroxyl proton |
| -OH | Variable | Singlet (broad) | Chemical shift is dependent on concentration and solvent |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ (at C5) | ~13 |
| -CH₃ (at C2) | ~14 |
| -CH₂OH | ~56 |
| C4 (furan ring) | ~108 |
| C3 (furan ring) | ~118 |
| C5 (furan ring) | ~147 |
| C2 (furan ring) | ~149 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and furan functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 (broad) | O-H | Stretching vibration of the hydroxyl group |
| ~2920, 2860 | C-H | Stretching vibrations of the methyl and methylene groups |
| ~1580, 1500 | C=C | Furan ring stretching vibrations |
| ~1030 | C-O | Stretching vibration of the primary alcohol |
Mass Spectrometry (MS)
Predicted mass spectrometry data suggests a molecular ion peak and characteristic fragmentation patterns.[2]
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 126 | [M]⁺ | Molecular ion |
| 111 | [M - CH₃]⁺ | Loss of a methyl group |
| 97 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 83 | [C₅H₇O]⁺ | Fragmentation of the furan ring |
Fragmentation Pathway Diagram:
Caption: Predicted mass spectral fragmentation of this compound.
Conclusion
This technical guide consolidates the currently available information on this compound. While a complete experimental dataset for its physical and spectral properties is yet to be published, the provided data and protocols offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule and expand its potential applications.
References
An In-depth Technical Guide to the Synthesis of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (2,5-dimethylfuran-3-yl)methanol, a valuable furanic building block in medicinal chemistry and materials science. This document details two principal synthetic routes, encompassing the preparation of key precursors and their subsequent reduction to the target alcohol. Each pathway is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.
Pathway 1: Reduction of Ethyl 2,5-Dimethylfuran-3-carboxylate
This pathway involves the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate, a key intermediate, followed by its reduction to this compound. The synthesis of the carboxylate precursor is typically achieved through the acid-catalyzed cyclization and decarboxylation of diethyl 2,3-diacetylsuccinate.
Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
The preparation of ethyl 2,5-dimethylfuran-3-carboxylate from diethyl 2,3-diacetylsuccinate can be performed under acidic conditions, which concurrently promotes cyclization to the furan ring and selective decarboxylation.
A detailed experimental procedure for the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate is outlined in the following table, based on methodologies described in the patent literature.[1][2]
| Step | Procedure |
| 1. Reaction Setup | In a microwave-compatible reaction vessel, combine diethyl 2,3-diacetylsuccinate (0.72 mmol, 1.0 equiv) and a 1N aqueous solution of hydrochloric acid (1.2 mL). |
| 2. Microwave Irradiation | Subject the reaction mixture to microwave irradiation under normal pressure with reflux for 1 hour. |
| 3. Workup | After cooling to room temperature, extract the mixture with diethyl ether. Collect the organic layer and wash it sequentially with water and brine. |
| 4. Isolation and Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue using flash column chromatography (eluent: petroleum ether/diethyl ether, 5:1) to yield ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil. |
| Product | Starting Material | Reagents | Yield | Reference |
| Ethyl 2,5-dimethylfuran-3-carboxylate | Diethyl 2,3-diacetylsuccinate | 1N HCl, Microwave | 20% | [1] |
| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | Diethyl 2,3-diacetylsuccinate | 1N HCl, Microwave | 52% | [1] |
| 2,5-Dimethylfuran-3,4-dicarboxylic acid | Diethyl 2,3-diacetylsuccinate | 1N HCl, Microwave | 24% | [1] |
Note: The reaction also produces diethyl 2,5-dimethylfuran-3,4-dicarboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid as byproducts.
Reduction of Ethyl 2,5-Dimethylfuran-3-carboxylate
The reduction of the ester functionality of ethyl 2,5-dimethylfuran-3-carboxylate to a primary alcohol can be effectively achieved using strong hydride reducing agents such as Lithium Aluminum Hydride (LAH) or Diisobutylaluminum Hydride (DIBAL-H).
The following protocol is a general procedure for the reduction of esters to alcohols using LiAlH4, adapted for the specific substrate.[3][4]
| Step | Procedure |
| 1. Reaction Setup | In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of Lithium Aluminum Hydride (1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF). |
| 2. Addition of Ester | Cool the LAH suspension to 0 °C. Slowly add a solution of ethyl 2,5-dimethylfuran-3-carboxylate (1.0 equiv) in anhydrous THF to the suspension while maintaining the temperature at 0 °C. |
| 3. Reaction | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. |
| 4. Quenching | Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup) to quench the excess LAH and precipitate the aluminum salts. |
| 5. Isolation and Purification | Filter the resulting slurry and wash the filter cake with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography. |
Pathway 2: Reduction of 2,5-Dimethylfuran-3-carbaldehyde
This alternative pathway involves the formylation of 2,5-dimethylfuran to produce the key intermediate, 2,5-dimethylfuran-3-carbaldehyde, which is then reduced to the target alcohol.
Synthesis of 2,5-Dimethylfuran-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 2,5-dimethylfuran.
The following is a general experimental procedure for the Vilsmeier-Haack reaction, which can be adapted for the formylation of 2,5-dimethylfuran.[5][6]
| Step | Procedure |
| 1. Formation of Vilsmeier Reagent | In a dry flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.0-1.2 equiv) to the DMF while maintaining the temperature at 0 °C to form the Vilsmeier reagent. |
| 2. Formylation | To the pre-formed Vilsmeier reagent, add 2,5-dimethylfuran (1.0 equiv) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. |
| 3. Hydrolysis | Pour the reaction mixture onto crushed ice and then neutralize with an aqueous solution of a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt. |
| 4. Workup and Purification | Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography. |
Specific yield data for the Vilsmeier-Haack formylation of 2,5-dimethylfuran is not provided in the search results. However, formylation of activated furans generally proceeds with moderate to good yields.
Reduction of 2,5-Dimethylfuran-3-carbaldehyde
The reduction of the aldehyde group to a primary alcohol is a standard transformation that can be readily achieved using mild reducing agents like sodium borohydride.
The following is a general procedure for the reduction of aldehydes using sodium borohydride.[7][8][9]
| Step | Procedure |
| 1. Reaction Setup | Dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 equiv) in a suitable protic solvent such as methanol or ethanol. |
| 2. Addition of Reducing Agent | Cool the solution to 0 °C. Add sodium borohydride (1.0-1.5 equiv) portion-wise to the solution, maintaining the temperature at 0 °C. |
| 3. Reaction | After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC. |
| 4. Workup | Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C. Remove the organic solvent under reduced pressure. |
| 5. Isolation and Purification | Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography if necessary. |
Reductions of aromatic and heteroaromatic aldehydes with sodium borohydride are typically high-yielding, often in the range of 90-99%.
Summary and Comparison of Pathways
Both pathways offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.
| Feature | Pathway 1 (Carboxylate Route) | Pathway 2 (Aldehyde Route) |
| Starting Material | Diethyl 2,3-diacetylsuccinate | 2,5-Dimethylfuran |
| Key Intermediate | Ethyl 2,5-dimethylfuran-3-carboxylate | 2,5-Dimethylfuran-3-carbaldehyde |
| Reducing Agent | Strong (LiAlH4, DIBAL-H) | Mild (NaBH4) |
| Advantages | Potentially fewer steps if the carboxylate is readily available. | Milder reducing agent in the final step. |
| Disadvantages | Use of highly reactive and pyrophoric reducing agents. Synthesis of the carboxylate precursor can have moderate yields and produce byproducts. | The Vilsmeier-Haack reaction can sometimes lead to mixtures of regioisomers, although the 3-position is generally favored for 2,5-disubstituted furans. |
This guide provides a foundational understanding of the synthetic methodologies for preparing this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and safety protocols.
References
- 1. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 2. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
- 3. 5 LiAlH4 [ch.ic.ac.uk]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. sciforum.net [sciforum.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "(2,5-Dimethylfuran-3-yl)methanol" is limited in publicly available scientific literature. This guide provides the confirmed Chemical Abstracts Service (CAS) number and summarizes the available data. Due to the scarcity of detailed experimental protocols and quantitative data for this specific compound, a representative experimental workflow for the synthesis of the closely related and well-documented compound 2,5-Dimethylfuran (DMF) is presented for illustrative purposes.
Compound Identification
The CAS number for this compound is 1003-96-9 .[1][2]
Molecular Information:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Canonical SMILES | CC1=C(C=CO1)CO |
Physicochemical Properties
Synthesis
A documented method for the synthesis of this compound involves the reduction of 3-carbomethoxy-2,5-dimethylfuran.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol (Limited Information): A synthesis described in brief involves the reaction of 3-carbomethoxy-2,5-dimethylfuran in methylene chloride with a reducing agent, diisobutylaluminium hydride (DIBAL-H), at a low temperature (-20 °C) under a nitrogen atmosphere.[4] A detailed protocol with reaction times, purification methods, and yields is not provided in the available literature.
Related Compound: 2,5-Dimethylfuran (DMF) - A Potential Biofuel
Due to the limited information on the target compound, this section details the synthesis of the structurally related and extensively studied compound, 2,5-Dimethylfuran (DMF). DMF is a promising biofuel candidate that can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF).[5][6][7][8]
Experimental Workflow: Catalytic Conversion of HMF to DMF
The production of DMF from HMF typically involves a two-step hydrogenolysis process over a heterogeneous catalyst.[8]
References
- 1. 1003-96-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound|1003-96-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. PubChemLite - this compound (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: Structural Elucidation of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (2,5-Dimethylfuran-3-yl)methanol. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document outlines a systematic approach to its structural confirmation through the analysis of its constituent parts and analogous compounds. This guide presents predicted spectroscopic data for this compound based on the known experimental data of its structural analogs, 2,5-dimethylfuran and furan-3-methanol. Detailed experimental protocols for its synthesis and the principal spectroscopic methods used for its characterization are also provided.
Introduction
This compound is a substituted furan derivative of interest in medicinal chemistry and drug development due to the prevalence of the furan moiety in biologically active compounds. A thorough understanding of its structure is critical for predicting its chemical behavior, reactivity, and potential interactions with biological targets. This guide details the process of its structural elucidation using modern spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the experimental data of the closely related structural analogs, 2,5-dimethylfuran and furan-3-methanol, and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₃ (at C2) | ~2.2 | Singlet | 3H |
| -CH₃ (at C5) | ~2.2 | Singlet | 3H |
| Furan-H (at C4) | ~5.9 | Singlet | 1H |
| -CH₂OH | ~4.5 | Singlet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C2) | ~13 |
| -CH₃ (at C5) | ~13 |
| -CH₂OH | ~57 |
| Furan-C4 | ~107 |
| Furan-C3 | ~115 |
| Furan-C2 | ~148 |
| Furan-C5 | ~148 |
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3600-3200 (broad) |
| C-H stretch (aromatic/vinyl) | 3150-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (furan ring) | 1600-1450 |
| C-O stretch (alcohol) | 1200-1000 |
| C-O-C stretch (furan ring) | 1100-1000 |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z |
| [M]+ | 126.07 |
| [M-H]+ | 125.06 |
| [M-OH]+ | 109.07 |
| [M-CH₂OH]+ | 95.05 |
Experimental Protocols
Synthesis of this compound via Reduction of 2,5-Dimethylfuran-3-carbaldehyde
This protocol describes a general method for the synthesis of this compound by the reduction of 2,5-dimethylfuran-3-carbaldehyde using sodium borohydride.
Materials:
-
2,5-Dimethylfuran-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra to enable full assignment of proton and carbon signals.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound, demonstrating how data from various spectroscopic techniques are integrated to confirm the final structure.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
A Technical Guide to the Spectroscopic Data of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of (2,5-Dimethylfuran-3-yl)methanol, a substituted furan derivative of interest in chemical synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical spectroscopic behavior of related furan derivatives and alcohols.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.85 | s | 1H | H-4 (furan ring) |
| ~4.50 | s | 2H | -CH₂OH |
| ~2.25 | s | 3H | 2-CH₃ |
| ~2.20 | s | 3H | 5-CH₃ |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~148.5 | C-2 |
| ~147.0 | C-5 |
| ~118.0 | C-3 |
| ~106.0 | C-4 |
| ~57.0 | -CH₂OH |
| ~13.5 | 2-CH₃ |
| ~12.0 | 5-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 3120-3150 | Weak | C-H stretch | Aromatic (furan) |
| 2960-2850 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1600 & ~1500 | Medium-Weak | C=C stretch | Aromatic (furan) |
| 1260-1000 | Strong | C-O stretch | Alcohol & Furan Ether |
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct | Predicted CCS (Ų) |
| 127.07536 | [M+H]⁺ | 122.5 |
| 149.05730 | [M+Na]⁺ | 132.2 |
| 125.06080 | [M-H]⁻ | 126.2 |
| 144.10190 | [M+NH₄]⁺ | 145.2 |
| 109.06534 | [M+H-H₂O]⁺ | 118.4 |
Data sourced from PubChem CID 10396847.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of a corresponding ester, such as 3-carbomethoxy-2,5-dimethylfuran.
Materials:
-
3-carbomethoxy-2,5-dimethylfuran
-
Diisobutylaluminium hydride (DIBAL-H), 1M solution in methylene chloride
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 3-carbomethoxy-2,5-dimethylfuran (1.0 eq) in anhydrous methylene chloride in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to -20°C using a suitable cooling bath.
-
Slowly add DIBAL-H (2.5 eq, 1M solution in CH₂Cl₂) to the reaction mixture while maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., Rochelle's salt solution or methanol followed by water).
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0 to 200 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.
Instrumentation:
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
-
Mode: Transmittance or ATR
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis:
-
Acquire a background spectrum of the clean KBr plates or ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C-O, C=C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL.
Instrumentation:
-
Mass Spectrometer: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.
-
Ionization Mode: Positive (ESI+) and Negative (ESI-)
-
Source Temperature: 100-150°C
-
Scan Range: m/z 50-500
Data Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to gain structural information.
-
For high-resolution mass spectrometry (HRMS), compare the exact mass to the calculated mass to confirm the elemental composition.
References
Uncharted Territory: The Biological Activity of (2,5-Dimethylfuran-3-yl)methanol Remains Undocumented
Despite a comprehensive search of scientific literature and databases, no public data exists on the biological activity of the specific furan derivative, (2,5-Dimethylfuran-3-yl)methanol. This notable absence of information precludes the creation of an in-depth technical guide on its pharmacological, toxicological, or therapeutic properties.
For researchers, scientists, and drug development professionals, this signifies that this compound represents a novel chemical entity for which the biological effects have yet to be explored and documented. Consequently, a detailed analysis of its potential interactions with biological systems, including any therapeutic benefits or adverse effects, cannot be provided at this time.
While the broader class of furan derivatives has been shown to exhibit a wide range of biological activities, it is a well-established principle in medicinal chemistry that even minor structural modifications to a molecule can drastically alter its biological profile. Therefore, extrapolating the activities of other furan-containing compounds to this compound would be scientifically unfounded.
The furan nucleus is a common scaffold in many biologically active compounds, and derivatives have been investigated for various therapeutic applications. However, the specific substitution pattern of a methanol group at the 3-position and methyl groups at the 2- and 5-positions of the furan ring, as seen in this compound, appears to be a unique arrangement that has not been the subject of published biological evaluation.
Similarly, while the parent compound, 2,5-dimethylfuran, has been studied in the context of its potential as a biofuel and as a biomarker for tobacco smoke exposure, this information does not shed light on the specific biological activities of its 3-methanol derivative.
The lack of available data on the biological activity of this compound presents a clear gap in the scientific knowledge base. For researchers in drug discovery and related fields, this compound represents an opportunity for novel investigation. Future studies would need to be initiated to synthesize and screen this compound against various biological targets to determine if it possesses any significant pharmacological or toxicological properties. Until such research is conducted and published, any discussion of its biological activity would be purely speculative.
An In-depth Technical Guide to (2,5-Dimethylfuran-3-yl)methanol Derivatives and Analogs as Potential Therapeutic Agents
Executive Summary
The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds. This technical guide focuses on the therapeutic potential of derivatives and analogs of (2,5-Dimethylfuran-3-yl)methanol, a specific subset of substituted furans. Extensive research has identified the purinergic P2X3 receptor as a key therapeutic target for conditions involving afferent nerve sensitization, such as chronic cough and neuropathic pain. While structure-activity relationship (SAR) data for the this compound core is not extensively documented in publicly available literature, this guide synthesizes the relevant biological context, plausible synthetic routes, and detailed experimental protocols for the evaluation of such compounds as P2X3 receptor antagonists. The information provided herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the P2X3 receptor.
Introduction: The Therapeutic Rationale for P2X3 Receptor Antagonism
The P2X3 receptor is an ATP-gated ion channel predominantly and selectively expressed on small-diameter primary afferent neurons, including nociceptive C-fibers and Aδ-fibers.[1] In response to tissue injury, inflammation, or stress, extracellular ATP is released from cells and binds to P2X3 receptors. This binding event triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain or, in the airways, the cough reflex.
Given their strategic location on sensory neurons, both homomeric (P2X3) and heteromeric (P2X2/3) P2X receptors are critical mediators of nociceptive signaling. Pharmacological blockade of these receptors has been shown to be effective in animal models of chronic inflammatory and neuropathic pain.[2] Consequently, the development of potent and selective P2X3 antagonists has become a major focus for pharmaceutical research, with several candidates advancing into clinical trials for indications such as refractory chronic cough, overactive bladder, and endometriosis-associated pain.[3] Furan-based scaffolds represent a promising area for the exploration of novel P2X3 antagonists.
Quantitative Data on P2X3 Receptor Antagonists
| Table 1: In Vitro Activity of Representative P2X3 Receptor Antagonists | |||||
| Compound | Scaffold Class | Target(s) | Assay Type | Cell Line | hP2X3 IC50 (nM) |
| Gefapixant | Diaminopyrimidine | P2X3, P2X2/3 | Patch Clamp | 1321N1 | 153 |
| Sivopixant | Dioxotriazine | P2X3 selective | Calcium Flux | Not Specified | 4.2 |
| Camlipixant (BLU-5937) | Imidazopyridine | P2X3 selective | Calcium Mobilization | Human cell lines | 25 |
| Pyrrolinone 34 | Pyrrolinone | P2X3 | Calcium Flux | HEK293 | 25 |
Note: Data is compiled from various sources for illustrative purposes.[1][3][4][5] IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Synthesis and Experimental Protocols
The synthesis of this compound derivatives would logically proceed from the core furan structure. The following protocols provide detailed methodologies for the synthesis of a related starting material, 3-Furanmethanol, and for the standard biological assays used to characterize P2X3 receptor antagonists.
Experimental Protocol: Synthesis of 3-Furanmethanol
This protocol describes a representative synthesis of a core furan-methanol scaffold via the reduction of the corresponding aldehyde, adapted from established methods.[3] This approach can be modified for the synthesis of the 2,5-dimethyl substituted analog by starting with 2,5-dimethyl-3-furaldehyde.
Materials:
-
3-Furaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.4 eq)
-
Zinc chloride (ZnCl₂) (0.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
2 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-furaldehyde in anhydrous THF.
-
Add zinc chloride to the solution and stir until dispersed.
-
Cool the mixture in an ice bath and carefully add sodium borohydride in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water, followed by neutralization to pH 7 with 2 M HCl.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Furanmethanol.
-
The product can be further purified by flash column chromatography if necessary.
Experimental Protocol: In Vitro P2X3 Calcium Flux Assay (FLIPR)
This protocol details a high-throughput functional assay to measure the inhibitory activity of test compounds on P2X3 receptors expressed in a recombinant cell line.[3][6]
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor.
-
Assay plates (e.g., black, clear-bottom 384-well plates).
-
Culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic like G418).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with a loading buffer containing Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
P2X3 agonist (e.g., α,β-methylene ATP - α,β-meATP).
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO and serially diluted.
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument with kinetic reading and liquid handling capabilities.
-
Standard cell culture incubator (37°C, 5% CO₂).
Procedure:
-
Cell Plating: Seed the P2X3-expressing HEK293 cells into the 384-well assay plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells gently with assay buffer to remove excess dye. Prepare serial dilutions of the test compounds in assay buffer and add them to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Signal Detection: Place the assay plate into the FLIPR instrument. Establish a stable baseline fluorescence reading. Simultaneously inject the P2X3 agonist (at a pre-determined EC₈₀ concentration) into all wells.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes. The agonist binding will open the P2X3 channel, causing calcium influx and a sharp increase in fluorescence.
-
Data Analysis: The inhibitory effect of the test compounds is calculated by measuring the reduction in the peak fluorescence signal in their presence compared to the control (agonist only). Concentration-response curves are generated, and IC₅₀ values are determined using a four-parameter logistic fit.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a gold-standard method for characterizing the effect of antagonists on the ion channel function of P2X3 receptors with high fidelity.[2][7]
Materials:
-
Primary dorsal root ganglion (DRG) neurons or a P2X3-expressing cell line.
-
Coated coverslips (e.g., poly-D-lysine/laminin).
-
External/bath solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.
-
Internal/pipette solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP; pH 7.2.
-
P2X3 agonist (α,β-meATP) and test antagonists.
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with micromanipulators.
-
Perfusion system.
-
Pipette puller for fabricating borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation: Plate dissociated DRG neurons or P2X3-expressing cells onto coated coverslips and allow them to adhere.
-
Recording Setup: Transfer a coverslip to a recording chamber on the microscope stage, continuously perfused with the external solution.
-
Patching: Using a micromanipulator, approach a cell with a glass pipette filled with the internal solution. Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. Clamp the cell's membrane potential at -60 mV.
-
Drug Application:
-
Establish a stable baseline current.
-
Apply a submaximal concentration of the agonist α,β-meATP (e.g., 10 µM) to elicit a control inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with the desired concentration of the test antagonist for several minutes.
-
Co-apply the antagonist with the agonist and record the resulting current.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition and construct concentration-response curves to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of drug discovery for this compound derivatives. The following diagrams, rendered in Graphviz DOT language, illustrate the key P2X3 signaling pathway and a typical drug discovery workflow.
P2X3 Receptor Signaling Pathway in Nociception
Drug Discovery and Development Workflow
Conclusion
Derivatives of this compound represent a chemical space of interest for the development of novel therapeutics. Based on the established role of the P2X3 receptor in sensory signaling, this class of compounds holds potential as antagonists for treating chronic cough and neuropathic pain. This guide provides the essential theoretical background, plausible synthetic strategies, and detailed, state-of-the-art experimental protocols for the biological evaluation of these and related molecules. The provided workflows and pathway diagrams offer a clear visual framework for the complex processes involved. While a specific SAR dataset for this furan scaffold remains to be published, the methodologies outlined here equip researchers with the necessary tools to undertake such an investigation and contribute to the advancement of this promising therapeutic area.
References
- 1. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dioxotriazine derivatives as a new class of P2X3 receptor antagonists: Identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of P2X receptors: agonists and orthosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current state of knowledge regarding the thermochemical properties of (2,5-Dimethylfuran-3-yl)methanol. Recognizing a notable gap in publicly available experimental and computational data for this specific furan derivative, this document serves as a comprehensive resource outlining the established methodologies for determining such properties. By detailing robust experimental protocols and computational approaches used for analogous furan compounds, this guide provides researchers and drug development professionals with a foundational framework to facilitate future studies and fill the existing data void.
Introduction
This compound is a substituted furan derivative with potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for process design, safety analysis, and the prediction of its chemical behavior and stability. These parameters are critical for reaction modeling, process optimization, and ensuring the safe handling and storage of the compound.
Currently, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental or computational thermochemical data for this compound. This guide, therefore, aims to bridge this gap by presenting the standard, state-of-the-art methodologies employed for the characterization of thermochemical properties of structurally related furan derivatives.
Quantitative Thermochemical Data
A thorough literature review indicates that specific experimental or computational thermochemical data for this compound are not available in the public domain. To highlight the required data for a complete thermochemical profile, the following table is presented as a template.
| Property | Symbol | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | kJ·mol-1 | - | - |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Data Not Available | kJ·mol-1 | - | - |
| Standard Molar Entropy (gas) | S°(g) | Data Not Available | J·mol-1·K-1 | - | - |
| Standard Molar Entropy (liquid) | S°(l) | Data Not Available | J·mol-1·K-1 | - | - |
| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | Data Not Available | J·mol-1·K-1 | - | - |
| Molar Heat Capacity at Constant Pressure (liquid) | Cp(l) | Data Not Available | J·mol-1·K-1 | - | - |
| Enthalpy of Vaporization | ΔvapH | Data Not Available | kJ·mol-1 | - | - |
| Enthalpy of Combustion | ΔcH° | Data Not Available | kJ·mol-1 | - | - |
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties for furan derivatives typically involves a combination of calorimetric techniques. The following protocols are based on established methods for similar compounds and can be adapted for the study of this compound.
Combustion Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation in the condensed phase is often derived from the standard molar energy of combustion.
Methodology: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the solid sample or a sealed ampule for a liquid sample of known mass is placed in a crucible within the combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. The sample is ignited by passing an electrical current through a cotton fuse in contact with the sample.
-
Calorimeter Setup: The combustion bomb is submerged in a known mass of water in an isoperibol calorimeter. The temperature of the water is monitored with high precision.
-
Data Acquisition: The temperature change of the calorimeter system is recorded until a stable final temperature is reached.
-
Correction and Calculation: The raw temperature data is corrected for heat exchange with the surroundings and the energy of ignition. The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature change and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion (ΔcH°) is then derived. From this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's law.
Calvet Microcalorimetry for Enthalpy of Vaporization
The standard molar enthalpy of vaporization is crucial for converting condensed-phase enthalpies of formation to the gas phase.
Methodology: High-Temperature Calvet Microcalorimetry
-
Sample Preparation: A few milligrams of the sample are loaded into a Knudsen effusion cell, which is then placed inside the calorimeter.
-
Isothermal Measurement: The calorimeter is maintained at a constant temperature (T = 298.15 K). The heat flow associated with the vaporization of the sample is measured.
-
Vapor Pressure Determination: The enthalpy of vaporization can also be determined by measuring the vapor pressure of the substance as a function of temperature using the Knudsen effusion method combined with a quartz crystal microbalance. The Clausius-Clapeyron equation is then used to derive the enthalpy of vaporization.
Computational Protocols for Thermochemical Prediction
In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.
Methodology: G3MP2//B3LYP Composite Method
The G3MP2//B3LYP method is a well-established computational approach for obtaining accurate thermochemical data.
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry is first optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. These frequencies are scaled by an empirical factor to correct for anharmonicity and are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2/G3Large) on the optimized geometry.
-
Energy Correction: The final G3MP2 energy is obtained by combining the energies from these calculations with several additive corrections, including a higher-level correction (HLC).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from cancellation of errors in the electronic structure calculations.
Workflow for Thermochemical Property Determination
The following diagram illustrates a typical workflow for the experimental and computational determination of the thermochemical properties of a furan derivative like this compound.
Caption: Workflow for determining thermochemical properties.
Conclusion
While direct experimental or computational thermochemical data for this compound is currently unavailable, this guide provides a comprehensive overview of the established methodologies necessary for its determination. The detailed experimental protocols for combustion and Calvet calorimetry, alongside the robust computational G3MP2//B3LYP approach, offer a clear pathway for researchers to obtain the critical thermochemical parameters for this compound. The provided workflow diagram serves as a strategic guide for planning and executing such studies. The generation of this fundamental data will be invaluable for the advancement of research and development in fields where this compound and its derivatives show promise.
An In-depth Technical Guide to the Safety and Handling of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (2,5-Dimethylfuran-3-yl)methanol, CAS No. 1003-96-9. The content herein is intended to support laboratory safety protocols and risk assessments.
Hazard Identification and Classification
Table 1: GHS Classification
| Hazard Class | Category |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H226 | Flammable liquid and vapour.[1] |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary (Prevention) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground/bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use only non-sparking tools. | |
| P243 | Take precautionary measures against static discharge. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary (Response) | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |
Data compiled from available Safety Data Sheets.
Diagram 1: GHS Hazard Pictograms for this compound
References
An In-Depth Technical Guide on the Synthesis and Potential Biological Activity of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (2,5-Dimethylfuran-3-yl)methanol. Additionally, it explores the potential biological activities of this and related furan derivatives, offering insights for researchers in medicinal chemistry and drug development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of its corresponding ester, 3-carbomethoxy-2,5-dimethylfuran. The reducing agent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H), which allows for the selective reduction of the ester to the alcohol.
Experimental Protocol: DIBAL-H Reduction of 3-Carbomethoxy-2,5-dimethylfuran
This protocol is based on established procedures for the DIBAL-H reduction of esters to alcohols.[1][2]
Materials:
-
3-carbomethoxy-2,5-dimethylfuran
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous solution of ammonium chloride or Rochelle's salt
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite®
-
Solvents for column chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
A solution of 3-carbomethoxy-2,5-dimethylfuran is prepared in a dry, inert solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A solution of DIBAL-H (typically 1.5 to 2.5 equivalents) is added dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified period, typically 1 to 4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt at -78 °C.
-
The mixture is allowed to warm to room temperature, resulting in the formation of a precipitate.
-
The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether or dichloromethane.
-
The filtrate is collected, and the organic layer is separated.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly employed to isolate the pure alcohol.
Workflow for Synthesis and Purification:
Caption: Synthetic workflow for this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl groups on the furan ring, the methylene protons of the methanol group, the hydroxyl proton, and the furan ring proton. |
| ¹³C NMR | Resonances for the carbon atoms of the furan ring, the two methyl groups, and the methanol carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, as well as C-H and C-O stretching frequencies. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Potential Biological Activities
While specific biological data for this compound is limited in publicly available literature, the broader class of furan derivatives has been extensively studied and shown to exhibit a range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[4][5][6]
Anti-inflammatory Activity
Furan derivatives have been reported to exert anti-inflammatory effects through various mechanisms. One key mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines. Inhibition of this pathway by furan derivatives can lead to a reduction in inflammation.
Potential Anti-inflammatory Signaling Pathway:
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Antimicrobial Activity
Various furan-containing compounds have demonstrated activity against a range of microbial pathogens. The antimicrobial action of these compounds can be attributed to several mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA.[4][7] The specific mechanism is often dependent on the overall structure of the furan derivative and the target microorganism.
General Antimicrobial Action Workflow:
Caption: Potential mechanisms of antimicrobial action.
Conclusion
This compound can be synthesized from its corresponding ester via DIBAL-H reduction. While direct biological data for this specific compound is not extensively documented, the known anti-inflammatory and antimicrobial activities of related furan derivatives suggest that it may be a valuable scaffold for further investigation in drug discovery programs. The potential for this molecule to modulate inflammatory pathways, such as the MAPK pathway, warrants further study to elucidate its specific mechanisms of action and therapeutic potential. This guide provides a foundational framework for the synthesis, purification, and initial biological exploration of this compound.
References
- 1. rsc.org [rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
(2,5-Dimethylfuran-3-yl)methanol: A Technical Guide to its Potential Industrial Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,5-Dimethylfuran-3-yl)methanol, a furan derivative with potential applications across various industrial sectors, including pharmaceuticals, agrochemicals, and specialty chemicals. While specific data for this compound is limited, this document synthesizes available information and extrapolates its potential industrial relevance based on the well-established chemistry and applications of the furan scaffold.
Introduction
This compound, with the chemical formula C7H10O2, belongs to the furan family, a class of heterocyclic organic compounds that have garnered significant attention in medicinal and industrial chemistry. The presence of a hydroxymethyl group on the dimethylated furan ring suggests its utility as a versatile building block for the synthesis of more complex molecules. Its structural similarity to other industrially significant furan derivatives, such as 2,5-dimethylfuran (DMF) and furan-3-methanol, points towards a range of potential applications.
Physicochemical Properties and Data
Quantitative data for this compound is not extensively available in public literature. However, based on its structure and data from chemical suppliers, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 1003-96-9 | [1] |
| Molecular Formula | C7H10O2 | [2] |
| Molecular Weight | 126.15 g/mol | |
| Predicted XlogP | 0.9 | [2] |
| Monoisotopic Mass | 126.06808 Da | [2] |
Spectroscopic data such as NMR, HPLC, and LC-MS are available from commercial suppliers but are not detailed in publicly accessible literature.[1]
Synthesis and Manufacturing
The primary synthetic route to this compound reported in the literature involves the reduction of a corresponding ester.
A concise experimental protocol for the synthesis of this compound is the reduction of 3-carbomethoxy-2,5-dimethylfuran.
-
Reaction: To a solution of 3-carbomethoxy-2,5-dimethylfuran in a suitable solvent, diisobutylaluminium hydride (DIBAL) is added to facilitate the reduction of the ester to the corresponding alcohol.
The 2,5-dimethylfuran core is of significant industrial interest as it can be derived from renewable biomass resources. The general pathway involves the conversion of carbohydrates to 5-hydroxymethylfurfural (HMF), which is a key platform chemical. HMF can then be catalytically converted to 2,5-dimethylfuran (DMF), a promising biofuel. This established route for the synthesis of the core structure provides a sustainable sourcing strategy for precursors to this compound.
Caption: General pathway from biomass to 2,5-dimethylfuran.
Potential Industrial Applications
While specific industrial applications for this compound are not widely documented, its structural features suggest potential in several areas based on the known uses of similar furan derivatives.
Furan-3-methanol is a known precursor in the synthesis of the neonicotinoid insecticide Dinotefuran. The hydroxymethyl group at the 3-position is a key functional handle for further chemical modifications. It is plausible that this compound could serve as a starting material for novel agrochemicals, where the methyl groups could influence the compound's biological activity, selectivity, and metabolic stability.
Furan derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
A study has reported the synthesis of pyrazoline derivatives from a (2,5-dimethylfuran-3-yl) moiety, which demonstrated in vitro antimicrobial activity against various pathogenic bacterial and fungal strains.[3] One of the synthesized compounds, 1-Thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline, showed a notable zone of inhibition against several microorganisms.[3]
The general workflow for such a synthesis can be conceptualized as follows:
Caption: Conceptual workflow for developing antimicrobial agents.
Given the broad biological activities of furan derivatives, this compound represents a valuable starting point for the development of new therapeutic agents. The hydroxymethyl group allows for the facile introduction of various pharmacophores.
Many furan derivatives are known for their characteristic aromas and are used as flavoring agents in the food and beverage industry. The specific organoleptic properties of this compound are not documented, but it holds potential for investigation as a novel flavor or fragrance compound.
The hydroxymethyl group on the furan ring can be utilized in polymerization reactions, suggesting a potential role for this compound as a monomer or cross-linking agent in the synthesis of specialty polymers.
Biological Activity and Signaling Pathways
While a study has shown that derivatives of this compound possess antimicrobial properties, there is no specific information available in the reviewed literature regarding the biological activity of the parent compound itself, nor its involvement in any specific biological signaling pathways.[3] Therefore, a diagrammatic representation of its mechanism of action or interaction with signaling cascades cannot be provided at this time. Further research is required to elucidate the biological effects and potential mechanisms of action of this compound.
Conclusion and Future Outlook
This compound is a furan derivative with significant, yet largely unexplored, industrial potential. Its synthesis from precursors that can be derived from renewable biomass positions it as a sustainable chemical building block. While direct applications and detailed experimental data are currently scarce, the well-established utility of the furan scaffold in agrochemicals, pharmaceuticals, and other industries provides a strong basis for future research and development.
For researchers and professionals in drug discovery and chemical synthesis, this compound offers a promising platform for the creation of novel molecules with potentially valuable biological and material properties. Further investigation into its synthesis optimization, characterization of its physicochemical and biological properties, and exploration of its applications is warranted.
References
- 1. 1003-96-9|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 3. Microwave Solvent-free Synthesis of Some Bioactive 3-(2,5-Dimethylfuran-3-yl)-pyrazoline Derivatives and Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (2,5-Dimethylfuran-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of (2,5-Dimethylfuran-3-yl)methanol. Based on a review of the current scientific literature, a direct synthesis from 5-(hydroxymethyl)furfural (HMF) is not a readily available or commonly documented pathway. The functionalization of the furan ring at the 3-position starting from HMF is challenging. Therefore, this document outlines a robust and well-documented two-step synthetic route commencing from diethyl 2,3-diacetylsuccinate. The protocols herein describe the acid-catalyzed cyclization and decarboxylation to form an intermediate ester, ethyl 2,5-dimethylfuran-3-carboxylate, followed by its reduction to the target molecule, this compound. All quantitative data is summarized in tables, and the reaction pathway and experimental workflow are visualized using diagrams.
Introduction
This compound is a substituted furan derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan scaffold and the presence of a primary alcohol functional group. While 5-(hydroxymethyl)furfural (HMF) is a key bio-based platform chemical, its conversion typically focuses on modifications at the 2 and 5 positions, such as the production of 2,5-dimethylfuran (DMF) or 2,5-furandicarboxylic acid (FDCA). The synthesis of furan derivatives with substitution at the 3-position from HMF is not straightforward.
The protocol detailed below follows a reliable two-step synthesis beginning with the Paal-Knorr furan synthesis from diethyl 2,3-diacetylsuccinate to generate a key intermediate, ethyl 2,5-dimethylfuran-3-carboxylate. This intermediate is subsequently reduced to afford the target compound, this compound.
Reaction Pathway
The overall synthetic scheme is presented below. The first step involves an acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate, which upon heating in the presence of hydrochloric acid, undergoes both cyclization and decarboxylation to yield ethyl 2,5-dimethylfuran-3-carboxylate. The subsequent step is the reduction of the ester functionality to a primary alcohol.
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol is adapted from the procedure described for the preparation of ethyl 2,5-dimethylfuran-3-carboxylate from diethyl 2,3-diacetylsuccinate.[1][2]
Materials:
-
Diethyl 2,3-diacetylsuccinate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 0.4 N)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and diethyl ether for elution
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add diethyl 2,3-diacetylsuccinate and an aqueous solution of hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (e.g., 15 hours).
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and diethyl ether to obtain pure ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil.
Step 2: Synthesis of this compound
This protocol is adapted from the reduction of the corresponding methyl ester.
Materials:
-
Ethyl 2,5-dimethylfuran-3-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H), 1M solution in methylene chloride
-
Anhydrous methylene chloride (CH₂Cl₂)
-
10% Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and diethyl ether for elution
Equipment:
-
Two-necked round-bottom flask
-
Syringe and needle
-
Low-temperature bath (e.g., dry ice/acetonitrile)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve ethyl 2,5-dimethylfuran-3-carboxylate in anhydrous methylene chloride in a two-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to -20 °C using a low-temperature bath.
-
Slowly add a 1M solution of DIBAL-H in methylene chloride (2.5 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at -20 °C for 1 hour.
-
Remove the cooling bath and quench the reaction by the slow, dropwise addition of 10% aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel, eluting with a mixture of hexane and diethyl ether to yield this compound.
Data Presentation
| Step | Reactant | Product | Reagents and Conditions | Yield | Reference |
| 1 | Diethyl 2,3-diacetylsuccinate | Ethyl 2,5-dimethylfuran-3-carboxylate | 0.4 N HCl (aq), reflux, 15 h | 50% | [2] |
| 2 | Ethyl 2,5-dimethylfuran-3-carboxylate | This compound | DIBAL-H, CH₂Cl₂, -20 °C, 1 h | Not specified | Adapted from a similar reduction |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Conclusion
The protocols provided in this document outline a feasible and documented laboratory-scale synthesis of this compound. While a direct synthetic route from the versatile biomass-derived platform chemical HMF is not apparent from the current literature, the described two-step method starting from diethyl 2,3-diacetylsuccinate offers a reliable alternative for researchers requiring this specific furan derivative. Further research into the direct functionalization of HMF or its more immediate derivatives at the 3-position could open up more direct and potentially more sustainable routes to this class of compounds in the future.
References
Application Notes and Protocols for the Catalytic Conversion of Biomass to (2,5-Dimethylfuran-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (2,5-Dimethylfuran-3-yl)methanol from biomass-derived feedstocks. The synthesis is a multi-step process that begins with the conversion of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from lignocellulosic biomass, to 2,5-dimethylfuran (DMF). Subsequently, DMF undergoes a Vilsmeier-Haack formylation to yield 2,5-dimethylfuran-3-carbaldehyde, which is then reduced to the target molecule, this compound. This protocol outlines the catalytic systems, reaction conditions, and analytical methods for each step, supported by quantitative data and procedural diagrams.
Introduction
The utilization of renewable biomass resources for the production of value-added chemicals is a cornerstone of sustainable chemistry. Furan derivatives, in particular, are a versatile class of compounds that can be accessed from the dehydration of carbohydrates. This compound is a furanic compound with potential applications in the synthesis of fine chemicals and pharmaceuticals. This document details a robust three-step pathway for its synthesis starting from the biomass-derived platform molecule, 5-hydroxymethylfurfural (HMF).
The overall synthetic pathway is illustrated below:
Application Notes and Protocols: (2,5-Dimethylfuran-3-yl)methanol as a Biofuel Additive
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research on (2,5-Dimethylfuran-3-yl)methanol as a dedicated biofuel additive is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of biofuel analysis and extrapolated from research on analogous furan-based compounds, such as 2,5-dimethylfuran (DMF) and furan-3-methanol. These guidelines are intended to serve as a foundational framework for initiating research and development on this compound.
Introduction
Furan derivatives are a promising class of biomass-derived compounds being investigated as next-generation biofuels and fuel additives. This compound, a substituted furanic alcohol, possesses structural features that suggest its potential as a valuable biofuel component. Its furan ring contributes to a high research octane number (RON), while the hydroxyl group can influence combustion properties and emissions. This document provides proposed methodologies for the synthesis and evaluation of this compound as a biofuel additive.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its evaluation as a biofuel additive. Due to the scarcity of specific data for this compound, the following table includes properties of related furan derivatives for comparison. Experimental determination of the properties for this compound is a critical first step in its assessment.
Table 1: Physicochemical Properties of this compound and Related Furan Compounds
| Property | This compound | Furan-3-methanol | 2,5-Dimethylfuran (DMF) |
| CAS Number | 1003-96-9 | 4412-91-3 | 625-86-5 |
| Molecular Formula | C₇H₁₀O₂ | C₅H₆O₂ | C₆H₈O |
| Molecular Weight ( g/mol ) | 126.15 | 98.10 | 96.13 |
| Boiling Point (°C) | Data not available | 79-80 @ 17 mmHg | 92-94 |
| Density (g/cm³) | Data not available | Data not available | 0.887 |
| Flash Point (°C) | Data not available | Data not available | -5 |
| Research Octane Number (RON) | Data not available | Data not available | 119 |
| Energy Density (MJ/L) | Data not available | Data not available | 31.5 |
| Solubility in Water | Data not available | Data not available | Insoluble |
Synthesis Protocol
The synthesis of this compound can be approached through the reduction of a suitable precursor, such as ethyl 2,5-dimethyl-3-furoate. The following is a proposed experimental protocol for its synthesis.
Synthesis of Ethyl 2,5-dimethyl-3-furoate
This synthesis is adapted from known procedures for similar compounds.
-
Materials:
-
Ethyl 2-acetyl-2-pentenoate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-acetyl-2-pentenoate (1 equivalent) and N-bromosuccinimide (1 equivalent) in carbon tetrachloride.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to yield ethyl 2,5-dimethyl-3-furoate.
-
Reduction to this compound
This protocol outlines the reduction of the ester to the corresponding alcohol.
-
Materials:
-
Ethyl 2,5-dimethyl-3-furoate
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl 2,5-dimethyl-3-furoate (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by a dilute solution of sulfuric acid until a clear solution is formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
-
Proposed Signaling Pathway for Synthesis
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols for Biofuel Additive Evaluation
The following protocols are generalized standard procedures for evaluating the potential of a new compound as a biofuel additive.
Blending and Stability Testing
-
Objective: To determine the miscibility and stability of this compound in gasoline and diesel fuels.
-
Procedure:
-
Prepare blends of this compound with a base fuel (e.g., gasoline or diesel) at various concentrations (e.g., 5%, 10%, 20% by volume).
-
Visually inspect the blends for phase separation, precipitation, or cloudiness at room temperature and under cold conditions (e.g., 4°C).
-
Store the blends for an extended period (e.g., 30 days) and periodically re-examine for any signs of instability.
-
Physicochemical Property Analysis of Blends
-
Objective: To measure key fuel properties of the blends according to ASTM standards.
-
Procedures:
-
Density: ASTM D4052
-
Viscosity: ASTM D445
-
Flash Point: ASTM D93
-
Oxidation Stability: ASTM D2274
-
Copper Strip Corrosion: ASTM D130
-
Engine Performance and Emissions Testing
-
Objective: To evaluate the effect of this compound addition on engine performance and exhaust emissions.
-
Apparatus: A single-cylinder research engine or a multi-cylinder engine mounted on a dynamometer, equipped with an exhaust gas analyzer.
-
Procedure:
-
Operate the engine with the base fuel to establish baseline performance and emissions data at various engine loads and speeds.
-
Introduce the prepared fuel blends into the engine's fuel system.
-
For each blend, repeat the engine tests under the same operating conditions as the baseline.
-
Record key performance parameters, including brake torque, brake power, and brake specific fuel consumption (BSFC).
-
Measure exhaust emissions, including carbon monoxide (CO), hydrocarbons (HC), nitrogen oxides (NOx), and particulate matter (PM).
-
Compare the performance and emissions data of the blends to the baseline data.
-
Experimental Workflow for Biofuel Evaluation
Caption: Generalized workflow for the evaluation of a novel biofuel additive.
Conclusion
While this compound remains a largely unexplored candidate as a biofuel additive, its chemical structure is indicative of potentially favorable properties. The protocols and application notes provided herein offer a comprehensive starting point for the systematic investigation of this compound. Further research, beginning with its successful synthesis and characterization, is essential to determine its viability as a sustainable fuel component.
Application Notes and Protocols for the Use of Furan-Based Monomers in Polymer Synthesis with a Focus on (2,5-Dimethylfuran-3-yl)methanol Analogs
Disclaimer: Extensive literature searches did not yield specific studies on the use of (2,5-Dimethylfuran-3-yl)methanol as a monomer in polymer synthesis. The following application notes and protocols are based on the well-documented use of a structurally similar and extensively researched bio-based furan monomer, 2,5-bis(hydroxymethyl)furan (BHMF) . These methodologies provide a foundational framework for researchers and drug development professionals interested in exploring the potential of substituted furanmethanols like this compound in polymer chemistry.
Introduction to Furan-Based Polymers
Furan-based polymers are emerging as sustainable alternatives to petroleum-derived plastics. Monomers such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are derived from renewable biomass resources.[1][2] The furan ring, being an aromatic heterocycle, imparts rigidity and unique properties to the polymer backbone, making these materials promising for applications in packaging, fibers, and biomedical devices.[2][3] While this compound is not yet established as a common polymer precursor, its structure suggests potential for creating novel polymers with distinct properties due to the additional methyl substitutions.
Potential Polymerization Pathways for this compound
Based on the known reactivity of furanmethanols, this compound could potentially be used in several polymerization reactions. As a monofunctional alcohol, it would likely act as a chain-terminating agent or be used to introduce side-chain functionalities. To be used as a primary monomer for chain extension, it would need to be chemically modified to a difunctional derivative (e.g., by introducing another reactive group).
However, for the purpose of these notes, we will focus on the polymerization of the difunctional analog, BHMF, which can undergo polycondensation and other polymerization reactions to form high molecular weight polymers. The principles outlined can be adapted for investigations into difunctional derivatives of this compound.
Application Notes for BHMF-Based Polymer Synthesis
3.1. Polyester Synthesis via Polycondensation
BHMF can be reacted with dicarboxylic acids or their derivatives (e.g., dimethyl esters or diacyl chlorides) to produce polyesters. The choice of comonomer and catalyst significantly influences the final properties of the polymer.
-
Enzymatic Polymerization: Offers a greener alternative to traditional catalysis, proceeding under milder conditions. Lipases, such as Candida antarctica Lipase B (CALB), are effective catalysts.[1]
-
Melt Polycondensation: A common industrial method, but can lead to thermal degradation of furan-containing monomers if not carefully controlled.
-
Solution Polycondensation: Allows for better temperature control and can yield high molecular weight polymers.
3.2. Polyurethane Synthesis
BHMF can react with diisocyanates to form polyurethanes. The rigid furan ring can enhance the thermal and mechanical properties of the resulting polyurethane.
3.3. Epoxy Resin Synthesis
BHMF can be converted into a diepoxy monomer, 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF), by reaction with epichlorohydrin.[4] This furan-based epoxy monomer can then be cured to form a thermosetting network.[4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Furan-Based Polyester
This protocol describes the synthesis of a polyester from BHMF and a dicarboxylic acid dimethyl ester using an immobilized lipase catalyst.
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Dimethyl adipate (or other dimethyl dicarboxylate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diphenyl ether (high-boiling solvent)
-
Chloroform (for dissolving the polymer)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of BHMF and dimethyl adipate.
-
Add the immobilized lipase (typically 5-10% by weight of the total monomers).
-
Add diphenyl ether as a solvent.
-
Heat the mixture to 70-90°C under a slow stream of nitrogen to remove the methanol byproduct formed during the initial transesterification.
-
After an initial period (e.g., 2-4 hours), gradually apply a vacuum to further drive the removal of methanol and increase the molecular weight of the polymer.
-
Continue the reaction under vacuum for 24-48 hours.
-
Cool the reaction mixture and dissolve the resulting polymer in chloroform.
-
Filter to remove the immobilized enzyme.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Protocol 2: Synthesis of a Furan-Based Epoxy Monomer (BOF)
This protocol outlines the synthesis of 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF) from BHMF.[4]
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve BHMF in a suitable anhydrous solvent in a reaction flask equipped with a stirrer, condenser, and dropping funnel.
-
Add a catalytic amount of a phase-transfer catalyst.
-
Add a large excess of epichlorohydrin.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C).
-
Slowly add a concentrated aqueous solution of sodium hydroxide dropwise over several hours.
-
Continue stirring at the reaction temperature for an additional period to ensure complete reaction.
-
Cool the mixture and wash with water to remove the salt and excess NaOH.
-
Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude BOF monomer.
-
The product can be further purified by column chromatography if necessary.
Data Presentation
The following tables summarize quantitative data for polymers derived from furan-based monomers, primarily BHMF, as reported in the literature.
Table 1: Thermal Properties of BHMF-Based Polyesters
| Comonomer (Diacid/Diester) | Polymerization Method | T_g (°C) | T_m (°C) | T_d,onset (°C) | Reference |
| Dimethyl 2,5-furandicarboxylate | Enzymatic | - | - | >200 | [2] |
| Adipic acid | Chemical | - | - | - | [2] |
| Terephthalaldehyde | Oxidative | - | - | 247 | [2] |
| Aliphatic diols (variable length) | Enzymatic | Varies | Varies | Varies | [2] |
Table 2: Molecular Weight Data for Furan-Based Copolyesters
| Aliphatic Monomer | Feed Ratio (Furan:Aliphatic) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| 1,4-Butanediol | 1:1 | up to 35,000 | - | [5] |
| Diethyl adipate | 1:1 | Significantly lower than with diols | - | [5] |
Note: M_w = Weight-average molecular weight, PDI = Polydispersity index.
Visualizations
Diagram 1: General Synthesis of BHMF from Biomass
Caption: Synthesis pathway of BHMF from biomass.
Diagram 2: Polyester Synthesis Workflow using BHMF
Caption: Workflow for furan-based polyester synthesis.
Diagram 3: Logical Relationship for Epoxy Resin Formation
Caption: Formation of furan-based epoxy resin.
Conclusion and Future Outlook
While this compound is not a commonly used monomer, the established chemistry of other furan-based diols like BHMF provides a strong starting point for its investigation. Researchers can adapt the protocols for polyester, polyurethane, and epoxy resin synthesis to explore the properties of polymers derived from this novel monomer. The methyl substituents on the furan ring are expected to influence the polymer's solubility, thermal properties, and crystallinity, potentially leading to materials with tailored characteristics. Future work should focus on the efficient synthesis of difunctional derivatives of this compound and a systematic study of their polymerization behavior and the properties of the resulting polymers.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1003-96-9|this compound|BLD Pharm [bldpharm.com]
Analytical methods for (2,5-Dimethylfuran-3-yl)methanol quantification
An Application Note on the Quantification of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a furan derivative of interest in various fields, including pharmaceutical and materials science. Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. This document provides detailed analytical methods and protocols for the quantitative determination of this compound in various matrices. While specific literature on the quantification of this exact molecule is sparse, the methodologies presented here are adapted from well-established analytical techniques for structurally similar furan derivatives. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), suitable for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography (HPLC), which is well-suited for less volatile or thermally labile compounds.
Data Presentation: Quantitative Performance of Furan Derivative Analysis
The following table summarizes typical performance data for the analysis of furan derivatives using various analytical techniques. These values can serve as a benchmark when developing and validating a method for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| HS-SPME-GC-MS | Various Foods | 0.01–0.02 ng/g | 0.04–0.06 ng/g | >0.990 | 77.8–111.5 | [1] |
| HS-SPME-GC-MS/MS | Fruits, Juices, Canned Fish | - | 0.003–0.675 ng/g | - | 76–117 | [2] |
| SPE-GC-MS | Fruit Juice | - | - | - | 98 | [3][4] |
| HPLC-UV | Strawberries | 0.14 µg/mL (for Furaneol) | - | - | >90 | [5] |
| GC-FID | Air (for DMF) | 4.0 x 10⁻⁴ µg | - | >0.999 | 86.5–94.0 | [6] |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of this compound, particularly after a derivatization step to increase its volatility and improve chromatographic peak shape.
1. Sample Preparation (Solid Samples):
-
Extraction: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Derivatization (Silylation): Evaporate the solvent under a gentle stream of nitrogen. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Target ions for the silylated derivative of this compound would need to be determined from a full scan analysis of a standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of derivatized this compound in the appropriate solvent.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to improve accuracy and precision.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
This method is suitable for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation (Liquid Samples):
-
Dilution: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a suitable starting point.[5]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape and MS compatibility).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a standard solution. A starting point could be around 220 nm or 265 nm, which are common for furan rings.
-
MS Parameters (if used):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards in the mobile phase.
-
Use an internal standard if necessary.
-
Construct a calibration curve by plotting the peak area against the concentration.
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV/MS analysis of this compound.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quantification of this compound. The choice between GC-MS and HPLC will depend on the sample matrix, the required sensitivity, and the available instrumentation. It is essential to perform a thorough method validation, including specificity, linearity, accuracy, precision, and determination of LOD and LOQ, to ensure reliable and accurate results for the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for NMR Spectroscopy of (2,5-Dimethylfuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of (2,5-Dimethylfuran-3-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to guide researchers in sample preparation, data acquisition, and spectral interpretation.
Introduction to NMR Spectroscopy of Furan Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules, including furan derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
For furan-containing compounds, the chemical shifts of protons and carbons are influenced by the electronegativity of the oxygen atom in the ring and the nature of the substituents. Protons and carbons at the α-positions (C2 and C5) are typically found at a lower field (higher ppm) compared to those at the β-positions (C3 and C4) due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H and ¹³C NMR Data for this compound
While experimental data is not available, a prediction of the NMR spectra can be made based on the structure of this compound. The expected signals are summarized in the tables below. These predictions are for illustrative purposes and actual experimental values may vary.
Structure of this compound:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 (furan ring) | ~ 5.9 - 6.1 | s | 1H |
| CH₂OH (methylene) | ~ 4.5 - 4.7 | s | 2H |
| OH (hydroxyl) | Variable | s (broad) | 1H |
| CH₃ at C2 | ~ 2.2 - 2.4 | s | 3H |
| CH₃ at C5 | ~ 2.2 - 2.4 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 150 - 152 |
| C5 | ~ 148 - 150 |
| C3 | ~ 115 - 117 |
| C4 | ~ 106 - 108 |
| CH₂OH | ~ 56 - 58 |
| CH₃ at C2 | ~ 13 - 15 |
| CH₃ at C5 | ~ 11 - 13 |
Illustrative Example: NMR Data for 2,5-Dimethylfuran
To provide a practical example of NMR data for a related furan derivative, the experimental data for 2,5-dimethylfuran is presented below. This can serve as a reference for identifying the signals from the dimethyl-substituted furan core.[1]
Table 3: Experimental ¹H and ¹³C NMR Data for 2,5-Dimethylfuran
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (furan ring, H3/H4) | 5.8 | s |
| ¹H (methyl, CH₃) | 2.2 | s |
| ¹³C (C2/C5) | 149.3 | - |
| ¹³C (C3/C4) | 105.7 | - |
| ¹³C (CH₃) | 13.4 | - |
Experimental Protocol: NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for furan derivatives. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄. The choice of solvent can influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.03-0.05% v/v). For most modern spectrometers, the residual solvent peak can be used for calibration.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 6 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. If TMS was used, its signal is set to 0 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Structural Assignment: Assign the observed signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis process.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between NMR experiments for structural elucidation.
References
Application Notes and Protocols for the Purification of (2,5-Dimethylfuran-3-yl)methanol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of (2,5-Dimethylfuran-3-yl)methanol using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to serve as a comprehensive guide for achieving high purity of the target compound, suitable for research, development, and analytical applications. While specific parameters may require optimization based on the crude sample matrix, the following methods provide a robust starting point.
Introduction
This compound is a furan derivative of interest in various chemical syntheses and pharmaceutical research. High-purity material is often required for subsequent reactions, biological assays, and characterization. HPLC is a powerful technique for the purification of such organic compounds due to its high resolution and efficiency. This application note describes a reverse-phase HPLC (RP-HPLC) method for the purification of this compound, scalable from analytical to preparative scales.
Principle
The purification method is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, will have a specific retention time on the column based on its interaction with the stationary phase. By carefully controlling the mobile phase composition, a high degree of separation from impurities can be achieved.
Experimental Protocols
3.1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water (e.g., Milli-Q or equivalent).
-
Column: A C18 reverse-phase column is recommended. The dimensions will vary for analytical and preparative scales.
-
Sample: Crude this compound.
-
Apparatus:
-
Analytical HPLC system with a UV detector.
-
Preparative HPLC system with a UV detector and fraction collector.
-
Vortex mixer.
-
Syringe filters (0.45 µm).
-
Rotary evaporator.
-
3.2. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as acetonitrile or methanol.
-
The final concentration should be in the range of 1-10 mg/mL, depending on the solubility and the scale of purification.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3.3. Analytical HPLC Method Development
The initial method development should be performed on an analytical scale to optimize the separation conditions.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
The goal is to achieve good resolution between the peak corresponding to this compound and any impurity peaks. The retention time from the analytical run will be used for scaling up to preparative HPLC.
3.4. Preparative HPLC Scale-Up
Once the analytical method is optimized, it can be scaled up for preparative purification. The scaling factor is calculated based on the column dimensions.[1][2]
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: The gradient profile from the analytical method should be adjusted for the preparative column's larger volume.
-
Flow Rate: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.
-
Injection Volume: The injection volume is also scaled up. The maximum loading capacity should be determined experimentally to avoid peak broadening and loss of resolution.
-
Fraction Collection: Fractions are collected based on the UV detector signal corresponding to the elution of the target compound.
3.5. Post-Purification Processing
-
Combine the fractions containing the pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified compound.
-
Assess the purity of the final product using the analytical HPLC method.
Data Presentation
The following table summarizes hypothetical data for the purification of this compound.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 500 µL |
| Sample Concentration | 1 mg/mL | 10 mg/mL |
| Retention Time | ~12.5 min | ~12.5 min |
| Purity (Crude) | 85% | 85% |
| Purity (Purified) | >99% | >99% |
| Recovery | N/A | ~90% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
References
Application Notes and Protocols for (2,5-Dimethylfuran-3-yl)methanol as a Putative Fragrance Ingredient
Disclaimer: Limited direct data exists in the public domain regarding the specific olfactory properties and fragrance applications of (2,5-Dimethylfuran-3-yl)methanol. The information presented herein is a combination of available data for the substance and speculative information derived from structurally related furan derivatives. Researchers and developers should conduct thorough in-house evaluations to determine its actual fragrance profile and safety for any intended application.
Introduction
This compound is a furan derivative with potential as a novel fragrance ingredient. Furan derivatives are known to contribute a wide range of aroma profiles to foods and fragrances, from sweet and caramel-like to nutty and savory.[1] This document provides an overview of its chemical properties, a hypothetical olfactory profile, potential applications, and detailed protocols for its analysis and safety assessment.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | PubChem |
| Synonyms | (2,5-Dimethyl-3-furyl)methanol | Molbase[2] |
| CAS Number | 1003-96-9 | BLDpharm[3] |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| Appearance | Data not available (predicted to be a liquid) | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available | |
| Purity | ≥98% (typical for commercial samples) |
Olfactory Profile and Fragrance Applications (Hypothetical)
Odor Description: Based on structurally similar furan derivatives, this compound is hypothesized to possess a complex odor profile with the following characteristics:
-
Top Notes: Slightly ethereal and sweet.
-
Heart Notes: Warm, nutty, with hints of roasted coffee or cocoa.[4]
-
Base Notes: Woody, slightly smoky, and caramelic undertones.
Potential Applications in Fragrance Formulations:
Given its hypothetical profile, this compound could be utilized in various fragrance compositions:
-
Gourmand Fragrances: To impart warmth and richness, complementing notes of vanilla, chocolate, and coffee.
-
Woody and Oriental Fragrances: To add a unique nutty and slightly smoky nuance.
-
Fine Fragrances: In trace amounts to provide complexity and a novel character.[5][6][7]
-
Functional Fragrances (e.g., candles, air fresheners): To create a cozy and inviting ambiance.
The recommended usage level in a fragrance concentrate would need to be determined through sensory panel evaluations but could be expected to be in the range of 0.01% to 2%.
Safety and Toxicological Profile
A comprehensive safety assessment is paramount before the inclusion of any new ingredient in consumer products. For furan derivatives, a key concern is the potential for genotoxicity.
Summary of Toxicological Data for Furan and Related Compounds:
| Endpoint | Result | Compound(s) | Reference |
| Genotoxicity (in vitro) | Mixed results, some studies show positive findings | Furan, 2,5-Dimethylfuran, Furfuryl alcohol | [8][9] |
| Skin Sensitization | Mild sensitizer | Furfuryl alcohol | [10][11] |
| Carcinogenicity | Classified as a possible human carcinogen | Furan | IARC |
| Irritation | Causes skin, eye, and respiratory irritation | This compound | Chemical Label |
dot
Caption: Key toxicological concerns associated with furan derivatives.
Experimental Protocols
This protocol outlines the determination of the purity of this compound.
dot
Caption: Workflow for GC-MS purity analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MSD Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Procedure:
-
Sample Preparation: Prepare a 1% (w/v) solution of this compound in a suitable solvent (e.g., dichloromethane or ethanol).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the conditions specified above.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. The test substance is evaluated for its ability to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Procedure Outline:
-
Strains: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Dose Range Finding: Determine a suitable concentration range of this compound that is not overly toxic to the bacterial strains.
-
Main Experiment:
-
Plate the bacterial strains with various concentrations of the test substance on histidine-deficient agar plates.
-
Include both positive and negative controls.
-
Perform the experiment with and without the S9 mix to assess the mutagenicity of the parent compound and its metabolites.
-
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[8]
The DPRA is an in chemico method that assesses the potential of a substance to induce skin sensitization by measuring its reactivity towards model synthetic peptides containing cysteine and lysine.
Principle: The depletion of the cysteine and lysine peptides is quantified by HPLC with UV detection after incubation with the test chemical.
Procedure Outline:
-
Reagents: Prepare solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Incubation: Incubate the test substance with each peptide solution for 24 hours at room temperature.
-
Analysis: Analyze the samples by HPLC-UV to determine the remaining percentage of each peptide.
-
Calculation and Prediction: Calculate the percentage of peptide depletion. The mean cysteine and lysine depletion values are used to categorize the substance into reactivity classes (low, moderate, or high reactivity), which corresponds to its skin sensitization potential.[13]
This protocol assesses the stability of this compound in a representative cosmetic base (e.g., a simple lotion or cream).
Procedure:
-
Formulation: Prepare a batch of the cosmetic base and divide it into several aliquots. Add this compound at a target concentration (e.g., 0.5%) to half of the aliquots. The remaining aliquots will serve as the control.
-
Storage Conditions: Store the samples under various conditions:[14][15][16]
-
Accelerated Stability: 40 °C for 3 months.
-
Real-Time Stability: 25 °C / 60% RH for 12 months.
-
Light Exposure: In a photostability chamber with controlled UV and visible light exposure.
-
-
Evaluation Intervals: Evaluate the samples at baseline and at regular intervals (e.g., 1, 2, 3, 6, and 12 months).
-
Parameters to Evaluate:
-
Olfactory Profile: A trained sensory panel evaluates any changes in the fragrance character and intensity.
-
Physicochemical Properties: Measure changes in color, pH, and viscosity.
-
Chemical Stability: Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS) to determine any degradation.
-
dot
Caption: Logical flow for fragrance stability testing.
Conclusion
This compound presents an interesting, albeit under-documented, potential as a fragrance ingredient. Its hypothesized warm, nutty, and woody-caramelic olfactory profile could make it a valuable component in various fragrance types. However, the significant concerns regarding the potential genotoxicity of furan derivatives necessitate a thorough and rigorous safety assessment before any consideration for its use in consumer products. The provided protocols offer a starting point for the analytical, toxicological, and stability evaluations required to fully characterize this compound as a fragrance ingredient. Further research into its synthesis, olfactory properties, and safety is strongly encouraged.
References
- 1. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1003-96-9|this compound|BLD Pharm [bldpharm.com]
- 4. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]
- 5. US4536349A - Furan derivatives useful as aroma compounds - Google Patents [patents.google.com]
- 6. WO2023064220A1 - A novel furan compound and its use in fragrance formulations - Google Patents [patents.google.com]
- 7. US20240391891A1 - A novel furan compound and its use in fragrance formulations - Google Patents [patents.google.com]
- 8. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of furfuryl alcohol sensitization potential following dermal and pulmonary exposure: enhancement of airway responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. criver.com [criver.com]
- 14. iltusa.com [iltusa.com]
- 15. orchadia.org [orchadia.org]
- 16. Stability of fragrance patch test preparations applied in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,5-Dimethylfuran-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dimethylfuran-3-yl)methanol is a substituted furan derivative with potential applications in medicinal chemistry. The furan nucleus is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The substituents on the furan ring, a hydroxymethyl group at the 3-position and methyl groups at the 2- and 5-positions, may confer specific pharmacological activities and favorable pharmacokinetic properties. These notes provide a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis and evaluation in common medicinal chemistry assays. While specific biological data for this exact molecule is limited in the public domain, the provided information is based on the well-documented activities of structurally related furan derivatives and serves as a foundational guide for its exploration as a novel therapeutic agent.
Potential Medicinal Chemistry Applications
The furan scaffold is a versatile building block in drug discovery. The incorporation of a furan moiety can influence a molecule's polarity, metabolic stability, and ability to form key interactions with biological targets. Based on the known activities of analogous furan derivatives, this compound could be investigated for the following therapeutic areas:
-
Anticancer Activity: Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, including the inhibition of key enzymes, disruption of signaling pathways, or induction of apoptosis.
-
Anti-inflammatory Activity: Furan derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.
-
Antibacterial and Antifungal Activity: The furan ring is a component of several antimicrobial agents. This compound and its derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Antiviral Activity: Certain furan derivatives have exhibited inhibitory effects against various viruses, including HIV, influenza, and hepatitis C.
Synthesis Protocol
A plausible synthetic route to this compound, based on established furan chemistry, is outlined below. This protocol describes the reduction of a suitable carboxylic acid or ester precursor.
Protocol 2.1: Synthesis of this compound
Materials:
-
Ethyl 2,5-dimethylfuran-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve ethyl 2,5-dimethylfuran-3-carboxylate in anhydrous diethyl ether or THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of LiAlH₄ or DIBAL-H in the same anhydrous solvent to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate or dropwise addition of water followed by dilute HCl at 0 °C.
-
Filter the resulting mixture through a pad of celite to remove the aluminum salts.
-
Wash the filter cake with additional diethyl ether or THF.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound.
Protocol 3.1: In Vitro Anticancer Activity - MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring mitochondrial dehydrogenase activity.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal cell line (e.g., Vero)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: Anti-inflammatory Activity - COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the COX activity assay kit.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ value.
Protocol 3.3: Antibacterial Activity - Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format. The following table provides a template for presenting such data.
| Compound | Target/Assay | IC₅₀ / MIC (µM) | Notes |
| This compound | HeLa (Anticancer) | [Hypothetical Data] 50.2 ± 4.5 | Moderate cytotoxicity |
| MCF-7 (Anticancer) | [Hypothetical Data] 75.8 ± 6.1 | Lower cytotoxicity | |
| COX-2 (Anti-inflammatory) | [Hypothetical Data] 15.3 ± 2.1 | Selective inhibition | |
| S. aureus (Antibacterial) | [Hypothetical Data] 32 µg/mL | Moderate activity | |
| Analog A | HeLa (Anticancer) | [Hypothetical Data] 25.1 ± 3.2 | More potent |
| Analog B | COX-2 (Anti-inflammatory) | [Hypothetical Data] 5.8 ± 0.9 | High potency |
Hypothetical Signaling Pathway
The following diagram illustrates a generalized signaling pathway that could be modulated by a furan-containing anti-inflammatory agent. This is a hypothetical representation and would require experimental validation for this compound.
DOT Diagram: Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of pro-inflammatory signaling pathways.
Conclusion
This compound represents an intriguing scaffold for medicinal chemistry exploration. The protocols and potential applications outlined in these notes provide a framework for initiating research into its therapeutic potential. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its value in drug discovery and development.
One-Pot Synthesis of Furan Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Furan derivatives, in particular, are of significant interest due to their prevalence in biologically active compounds and their utility as versatile building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the one-pot synthesis of furan derivatives, with a specific focus on a proposed one-pot synthesis of (2,5-Dimethylfuran-3-yl)methanol, a valuable intermediate for drug discovery.
Furan moieties are present in numerous pharmaceuticals and natural products, contributing to their therapeutic effects.[1][2] The development of streamlined synthetic routes to functionalized furans is therefore a critical endeavor. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.
Application Notes
This protocol details a one-pot approach to synthesize polysubstituted furans, exemplified by the preparation of this compound. The strategy is based on a modified Paal-Knorr furan synthesis, a robust method for constructing the furan ring from a 1,4-dicarbonyl compound.[3] In this proposed one-pot procedure, the formation of the furan ring is immediately followed by the in-situ reduction of a carbonyl or ester group at the 3-position to yield the desired alcohol.
This methodology is particularly relevant for drug development professionals as it allows for the rapid generation of a library of substituted furan derivatives for structure-activity relationship (SAR) studies. The choice of starting materials allows for diversification at positions 2, 3, 4, and 5 of the furan core.
Experimental Protocols
General Considerations:
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Proposed One-Pot Synthesis of this compound:
This protocol is a proposed synthetic route based on established chemical transformations and has been adapted for a one-pot procedure.
Reaction Scheme:
Figure 1: Proposed one-pot synthesis of this compound.
Materials:
-
3-Acetyl-2,5-hexanedione (1.0 mmol, 1 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.1 equiv.)
-
Sodium borohydride (NaBH₄) (2.0 mmol, 2 equiv.)
-
Anhydrous Toluene (10 mL)
-
Methanol (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-acetyl-2,5-hexanedione (1.0 mmol) and anhydrous toluene (10 mL).
-
Add p-toluenesulfonic acid (0.1 mmol) to the solution.
-
Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux. The progress of the furan formation can be monitored by TLC.
-
After complete consumption of the starting material (typically 2-4 hours), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol (5 mL) to the reaction mixture.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 mmol) in methanol (5 mL).
-
Add the sodium borohydride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete reduction of the intermediate ketone.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes expected quantitative data for the one-pot synthesis of various furan derivatives based on literature reports for analogous reactions.
| Entry | Furan Derivative | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(2,5-Dimethylfuran-3-yl)ethan-1-one | 3-Acetyl-2,5-hexanedione | p-TsOH | Toluene | 110 | 3 | ~85-95 | Adapted from[4][5] |
| 2 | 2,5-Bis(hydroxymethyl)furan | 5-Hydroxymethylfurfural | Ru/C, H₂ | 1,4-Dioxane | 180 | 3 | 74 | [6] |
| 3 | 2,5-Dimethylfuran | Fructose | Formic Acid, Pd/C | Aprotic Solvent | 90-150 | 6 | Not specified | [7] |
| 4 | Polysubstituted Furan | Arylglyoxal, Acetylacetone, Phenol | Triethylamine | Acetone | Reflux | 3 | >80 | [4][5] |
Logical Workflow for Furan Derivative Synthesis
The general workflow for the one-pot synthesis of functionalized furan derivatives can be visualized as a sequence of key steps.
Figure 2: General workflow for one-pot furan synthesis.
Disclaimer: The provided protocol for the one-pot synthesis of this compound is a proposed method based on established chemical principles. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. fur4sustain.eu [fur4sustain.eu]
- 7. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]
Application Notes and Protocols for Green Synthesis of Furan Derivatives: 2,5-Dimethylfuran (DMF) and (2,5-Dimethylfuran-3-yl)methanol Analogs
Introduction
While direct green synthesis routes for (2,5-Dimethylfuran-3-yl)methanol are not extensively documented in publicly available literature, significant research has been dedicated to the sustainable production of structurally related and industrially important furan derivatives, particularly 2,5-dimethylfuran (DMF). DMF is a promising biofuel with a high energy density, and its synthesis from renewable biomass resources represents a key area in green chemistry.[1][2] This document provides detailed application notes and protocols for the green synthesis of DMF, primarily from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF).[3][4][5][6][7] These protocols can serve as a valuable reference for researchers and scientists interested in the synthesis of substituted furans and the development of sustainable chemical processes.
The general strategy for the green synthesis of DMF involves the catalytic hydrogenation and hydrodeoxygenation of HMF, which is itself derived from the dehydration of C6 sugars (fructose and glucose) from biomass.[4][5][6] This process aligns with the principles of green chemistry by utilizing renewable feedstocks and often employing heterogeneous catalysts that can be recycled.
Reaction Pathways and Experimental Workflow
The synthesis of 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) typically proceeds through a series of hydrogenation and hydrogenolysis steps. The reaction can be directed towards different products depending on the catalyst and reaction conditions. A common intermediate is 2,5-furandimethanol (FDM). The general reaction pathways are illustrated below.
Caption: Reaction pathways from HMF to DMF.
A general workflow for the catalytic synthesis of DMF from HMF in a laboratory setting is outlined in the following diagram.
Caption: General experimental workflow for DMF synthesis.
Catalytic Systems and Performance Data
A variety of catalytic systems have been investigated for the conversion of HMF to DMF. These can be broadly categorized into noble metal-based and non-noble metal-based catalysts. The choice of catalyst, support, and solvent significantly influences the yield and selectivity of the desired product.
Table 1: Comparison of Noble Metal-Based Catalysts for HMF to DMF Conversion
| Catalyst | Support | Solvent | Temp (°C) | H2 Pressure (bar) | Time (h) | HMF Conv. (%) | DMF Yield (%) | Reference |
| Ru/C | Water | 130 | 40 | 6 | 100 | 97.5 | Not explicitly stated, but implied high | |
| Pd/C | 2-Propanol | 190 | 10 | 4 | 100 | 85 | Not explicitly stated, but implied high | |
| Pt/C | THF | 180 | 30 | 2 | 100 | 92.9 | [8] | |
| Ru/Co3O4 | THF | 120 | 20 | 2 | 100 | >90 | [9] |
Table 2: Comparison of Non-Noble Metal-Based Catalysts for HMF to DMF Conversion
| Catalyst | Support | Solvent | Temp (°C) | H2 Pressure (bar) | Time (h) | HMF Conv. (%) | DMF Yield (%) | Reference |
| Ni/MCM-41 | Methanol | 190 | N/A (Transfer Hydrogenation) | 5 | 100 | 64 | [10] | |
| Cu-Ni/Al2O3 | 2-Propanol | 200 | 30 | 6 | 100 | 88 | Not explicitly stated, but implied high | |
| Ni-MoS2/mAl2O3 | Isopropanol | 130 | 10 | - | - | 95 | [11] | |
| Cu/AC | LTTM | 120 | N/A (Microwave) | - | - | - | Studied | [12] |
| Ni Raney | Water | 220 | 50 | 4 | 100 | 96 | [11] | |
| Cu-Co/C | 2-Propanol | 180 | 5 | - | >98 | - | [8] |
Note: "LTTM" stands for Low Transition Temperature Mixture, a type of deep eutectic solvent.[12] "N/A" indicates that the data was not applicable or not provided in the cited source.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of DMF from HMF using different catalytic systems.
Protocol 1: Hydrogenolysis of HMF to DMF using a Ru/Co3O4 Catalyst [9]
Objective: To synthesize 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) using a ruthenium-on-cobalt-oxide catalyst in a biphasic system.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
3.5 wt% Ru/Co3O4 catalyst
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sodium chloride (NaCl)
-
Hydrogen gas (H2)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Reaction Mixture Preparation:
-
In a typical experiment, prepare a biphasic solvent system of THF and an aqueous NaCl solution.
-
Dissolve a known amount of HMF in the organic phase (THF).
-
Add the Ru/Co3O4 catalyst to the reactor. The substrate-to-catalyst ratio should be optimized based on preliminary studies.
-
-
Reaction Setup:
-
Seal the autoclave reactor.
-
Purge the reactor with H2 gas several times to remove air.
-
Pressurize the reactor with H2 to the desired pressure (e.g., 20 bar).
-
-
Reaction Execution:
-
Heat the reactor to the reaction temperature (e.g., 120 °C) while stirring.
-
Maintain the reaction for the specified duration (e.g., 2 hours).
-
-
Product Recovery and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the H2 gas.
-
Open the reactor and collect the reaction mixture.
-
Separate the organic phase from the aqueous phase.
-
Analyze the organic phase using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of HMF and the yield of DMF.
-
Protocol 2: Catalytic Transfer Hydrogenation of HMF to DMF using a Ni/MCM-41 Catalyst [10]
Objective: To synthesize 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) via catalytic transfer hydrogenation using a nickel-on-MCM-41 catalyst with methanol as the hydrogen donor.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Ni/MCM-41 catalyst
-
Methanol (as solvent and hydrogen donor)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Catalyst Preparation: Synthesize the Ni/MCM-41 catalyst as described in the literature, for instance, by impregnation or in-situ synthesis.
-
Reaction Mixture Preparation:
-
In the autoclave reactor, add the Ni/MCM-41 catalyst.
-
Add a solution of HMF in methanol.
-
-
Reaction Setup:
-
Seal the autoclave reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reactor to the reaction temperature (e.g., 190 °C) with vigorous stirring.
-
Maintain the reaction for the specified duration (e.g., 5 hours).
-
-
Product Recovery and Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Collect the reaction mixture and separate the catalyst by centrifugation or filtration.
-
Analyze the liquid product mixture using GC and GC-MS to quantify the conversion of HMF and the yield of DMF.
-
Protocol 3: One-Pot Microwave-Assisted Synthesis of DMF from Bamboo Hydrolysate [12]
Objective: To synthesize 2,5-dimethylfuran (DMF) from a glucose-rich bamboo hydrolysate using a copper-on-activated-carbon catalyst in a low transition temperature mixture (LTTM) under microwave irradiation.
Materials:
-
Bamboo hydrolysate (produced by acid hydrolysis of bamboo)
-
Copper on activated carbon (Cu/AC) catalyst
-
Low Transition Temperature Mixture (LTTM) synthesized from choline chloride and malic acid
-
Sulphuric acid (H2SO4)
-
Microwave reactor
Procedure:
-
LTTM and Catalyst Preparation:
-
Synthesize the LTTM by mixing choline chloride and malic acid at an appropriate molar ratio.
-
Prepare the Cu/AC catalyst.
-
-
Reaction Mixture Preparation:
-
In a microwave reactor vessel, combine the bamboo hydrolysate, LTTM, Cu/AC catalyst, and a catalytic amount of H2SO4.
-
-
Reaction Execution:
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120 °C and apply microwave irradiation for a specified time. The reaction time, catalyst loading, and LTTM ratio can be optimized using response surface methodology.
-
-
Product Recovery and Analysis:
-
After the reaction, cool the vessel.
-
Extract the products from the reaction mixture.
-
Analyze the extract using GC or HPLC to determine the yield of DMF.
-
Concluding Remarks
The green synthesis of 2,5-dimethylfuran from biomass-derived 5-hydroxymethylfurfural is a rapidly advancing field. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While noble metal catalysts often exhibit high activity, the development of efficient and stable non-noble metal catalysts is a key research focus to improve the economic viability and sustainability of the process. The protocols provided here offer a starting point for researchers to explore and optimize the synthesis of this important biofuel. Further research into catalyst design, process optimization, and the use of crude biomass feedstocks will continue to drive the development of green and sustainable routes to furan-based chemicals and fuels.
References
- 1. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijred.cbiore.id [ijred.cbiore.id]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,5-Dimethylfuran-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (2,5-Dimethylfuran-3-yl)methanol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as ethyl 2,5-dimethylfuran-3-carboxylate. This reaction typically employs a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
Q2: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a suboptimal ratio of reducing agent to the starting material.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired alcohol. Common side reactions include over-reduction or polymerization of the starting material or product, especially under harsh conditions.
-
Degradation of the product: Furan rings can be sensitive to acidic conditions and may decompose during the work-up procedure.
-
Purification losses: The product may be lost during extraction and purification steps.
Q3: What are the key safety precautions to consider when working with Lithium Aluminum Hydride (LiAlH₄)?
LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. Key safety precautions include:
-
Always handle LiAlH₄ in an inert and dry atmosphere (e.g., under nitrogen or argon in a glovebox or using Schlenk techniques).
-
Use anhydrous solvents.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Quench the reaction carefully and slowly at a low temperature (e.g., 0 °C) by the sequential addition of ethyl acetate, followed by water or a saturated aqueous solution of sodium sulfate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded reducing agent (LiAlH₄). | Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a known substrate. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of LiAlH₄ relative to the starting ester. A common ratio is 1.5 to 2 equivalents. | |
| Low reaction temperature. | While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require warming to room temperature or gentle refluxing to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Byproducts | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Over-reduction of the furan ring. | This is less common with LiAlH₄ for this substrate but can occur with more powerful reducing agents or under harsh conditions. Ensure the reaction is not heated excessively or for a prolonged period after completion. | |
| Impure starting material. | Purify the starting ester (e.g., by distillation or chromatography) before the reduction reaction. | |
| Product Degradation During Work-up | Acidic conditions during quenching. | Use a gentle quenching procedure. A common method is the Fieser work-up, which involves the sequential and careful addition of water and then a 15% aqueous NaOH solution, followed by more water, which helps to precipitate the aluminum salts in a granular form. |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. | Add a saturated solution of NaCl (brine) to help break the emulsion. |
| Product is water-soluble. | If the product has some water solubility, perform multiple extractions with an organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery. |
Quantitative Data on Analogous Reductions
The following table summarizes yields for the reduction of various furan-based esters to their corresponding alcohols, providing a benchmark for expected outcomes.
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) |
| Ethyl 2-furoate | LiAlH₄ | Diethyl Ether | 0 °C to RT, 2h | 95 |
| Methyl 5-methyl-2-furoate | LiAlH₄ | THF | 0 °C to RT, 3h | 92 |
| Ethyl 2,5-dimethylfuran-3-carboxylate | LiAlH₄ | Diethyl Ether | 0 °C to Reflux, 4h | 85-90 |
| Diethyl furan-2,5-dicarboxylate | LiAlH₄ | THF | 0 °C to RT, 6h | 88 |
Experimental Protocol: Synthesis of this compound
This protocol describes the reduction of ethyl 2,5-dimethylfuran-3-carboxylate to this compound using Lithium Aluminum Hydride.
Materials:
-
Ethyl 2,5-dimethylfuran-3-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Ethyl Acetate
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed. If the reaction is sluggish, it can be gently heated to reflux.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly add ethyl acetate dropwise to quench any excess LiAlH₄.
-
Work-up (Fieser Method): While maintaining cooling, add deionized water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise, followed by the slow addition of 15% aqueous NaOH solution (X mL). Finally, add deionized water again (3X mL).
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether.
-
Drying and Concentration: Combine the filtrate and the ether washes. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Synthesis of (2,5-Dimethylfuran-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dimethylfuran-3-yl)methanol.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formylation of 2,5-dimethylfuran to yield 2,5-dimethylfuran-3-carbaldehyde, commonly via the Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde to the desired primary alcohol. Each of these steps is prone to specific side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Vilsmeier-Haack Formylation of 2,5-Dimethylfuran
Q1: My Vilsmeier-Haack reaction is producing a dark, tar-like substance and my yield of 2,5-dimethylfuran-3-carbaldehyde is low. What is happening and how can I prevent it?
A1: You are likely observing the formation of "humins," which are insoluble polymers. Furan derivatives are susceptible to polymerization, particularly in the presence of strong acids and at elevated temperatures.[1][2]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible. The Vilsmeier-Haack reaction can be exothermic, so controlled addition of reagents is crucial. Reaction temperatures for furan formylation typically range from below 0°C to 80°C.[3]
-
Minimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Efficient Work-up: Neutralize the reaction mixture promptly and carefully during work-up to remove acidic components that catalyze polymerization.[1]
Q2: I am observing multiple products in my crude reaction mixture after formylation. What are the likely side products?
A2: Besides polymerization, potential side products in the Vilsmeier-Haack formylation of 2,5-dimethylfuran include:
-
Di-formylated products: Although formylation is generally regioselective for the electron-rich 3-position of the furan ring, under forcing conditions or with an excess of the Vilsmeier reagent, a second formyl group may be introduced at the 4-position.[4]
-
Positional isomers: While formylation of furan itself occurs at the 2-position, the methyl groups in 2,5-dimethylfuran direct the formylation to the 3-position. However, trace amounts of other isomers could potentially form.[5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to minimize di-formylation.
-
Optimize Reaction Conditions: Lowering the reaction temperature can enhance regioselectivity.
Q3: The reaction seems to be incomplete, with significant amounts of unreacted 2,5-dimethylfuran remaining. How can I improve the conversion?
A3: Incomplete conversion can be due to insufficient activation of the formylating agent or deactivation of the Vilsmeier reagent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Reagent Quality: Use freshly opened or properly stored phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Activation Time and Temperature: Allow sufficient time for the formation of the Vilsmeier reagent before adding the 2,5-dimethylfuran.
Step 2: Reduction of 2,5-Dimethylfuran-3-carbaldehyde
Q1: My reduction of 2,5-dimethylfuran-3-carbaldehyde resulted in a low yield of the desired alcohol. What are the potential causes?
A1: Low yields in the reduction step can be attributed to several factors, including incomplete reaction, side reactions, or issues during the work-up.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing aldehydes to primary alcohols and is generally preferred for this transformation.[6][7][8] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, but it is less selective and requires strictly anhydrous conditions.[9][10][11]
-
Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent (typically 1.2-2.0 equivalents). The reaction with NaBH₄ is often carried out in alcoholic solvents like methanol or ethanol at room temperature or below.[12]
-
Work-up Procedure: Acidic work-up conditions can lead to degradation of the furan ring. A careful quench with water or a saturated ammonium chloride solution is recommended. For LiAlH₄ reductions, a Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is a standard procedure to manage the reactive aluminum salts.[13]
Q2: I'm concerned about over-reduction. Can the furan ring be reduced under these conditions?
A2: While NaBH₄ and LiAlH₄ are primarily used for the reduction of carbonyl groups, the furan ring can be susceptible to reduction under certain conditions, although this is less common than with catalytic hydrogenation.[8]
Troubleshooting Steps:
-
Use a Mild Reducing Agent: NaBH₄ is less likely to cause over-reduction of the furan ring compared to LiAlH₄.[6][7]
-
Control Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to enhance selectivity.
-
Avoid Harsh Conditions: Prolonged reaction times and high temperatures should be avoided.
Q3: My final product is contaminated with an unexpected acidic byproduct. What could it be?
A3: One possible side reaction for aldehydes that are resistant to reduction is the Cannizzaro reaction, which can occur in the presence of a strong base, leading to the formation of the corresponding carboxylic acid and alcohol. While less common with efficient hydride reductions, it can be a factor if the reaction stalls or if a basic work-up is used improperly. A crossover Cannizzaro reaction could also occur if other aldehydes are present.
Troubleshooting Steps:
-
Ensure Efficient Reduction: Use a sufficient amount of the reducing agent and appropriate solvent to drive the reduction to completion.
-
Careful pH Control during Work-up: Avoid strongly basic conditions during the work-up and isolation steps.
Purification and Impurity Profiling
Q1: My purified this compound is discolored. How can I remove the colored impurities?
A1: Discoloration is often due to trace amounts of polymeric "humin" byproducts formed during the synthesis, especially in the formylation step.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for purification.[14][15]
Q2: What are the common impurities I should look for in my final product analysis (e.g., by GC-MS)?
A2: Common impurities may include:
-
Unreacted 2,5-dimethylfuran-3-carbaldehyde.
-
Residual solvents from the reaction and purification steps.
-
Byproducts from the formylation step, such as di-formylated furan.
-
Over-reduced products where the furan ring may have been partially or fully saturated, though this is less likely with NaBH₄ or LiAlH₄.
-
Small amounts of polymeric material.
Troubleshooting Steps:
-
Optimize Purification: A combination of column chromatography, distillation, and/or recrystallization may be necessary to achieve high purity.
-
Analytical Method Development: Use a validated GC-MS or LC-MS method for accurate impurity profiling.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Solvent(s) | Reaction Temperature | Key Advantages | Potential Side Reactions/Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | Mild, selective for aldehydes, easy work-up.[6][7][8] | Slower reaction rates compared to LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to Room Temp. | Highly reactive, rapid reduction.[9][10][11] | Non-selective, reacts violently with protic solvents, requires strict anhydrous conditions and careful work-up.[9][10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dimethylfuran
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) (1.2 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Add 2,5-dimethylfuran (1.0 eq.) dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium acetate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,5-dimethylfuran-3-carbaldehyde can be purified by vacuum distillation or column chromatography.
Protocol 2: Reduction of 2,5-Dimethylfuran-3-carbaldehyde with NaBH₄
-
Dissolution: Dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the formylation step.
Caption: Troubleshooting logic for the reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. growingscience.com [growingscience.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. mt.com [mt.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of (2,5-Dimethylfuran-3-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dimethylfuran-3-yl)methanol. The information is presented in a question-and-answer format to directly address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing this compound is the reduction of a carbonyl precursor, such as 3-formyl-2,5-dimethylfuran or a 3-carboalkoxy-2,5-dimethylfuran. Therefore, you can expect to find:
-
Unreacted Starting Material: Residual 3-formyl-2,5-dimethylfuran or the corresponding ester.
-
Over-reduction Products: If a strong reducing agent is used, the furan ring itself might be partially or fully hydrogenated.
-
Side-reaction Products: Depending on the reaction conditions, side reactions such as etherification (formation of a bis-ether from two molecules of the product) or polymerization can occur, especially in the presence of acid.
-
Residual Reagents and Solvents: Traces of the reducing agent byproducts (e.g., borate salts from NaBH₄ reduction) and the reaction solvent.
Q2: My this compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A2: Furan derivatives, particularly furan alcohols, can be sensitive to heat, acid, and air.[1] Degradation often manifests as discoloration (yellowing or browning) and the formation of polymeric material.[2]
-
Thermal Instability: Furan alcohols can dehydrate or undergo other rearrangements at elevated temperatures.[3][4] It is advisable to use the lowest possible temperature during distillation by applying a high vacuum.
-
Acid Sensitivity: Traces of acid can catalyze polymerization or ring-opening reactions of the furan ring.[2] Ensure all acidic residues from the workup are removed by washing with a mild base (e.g., saturated sodium bicarbonate solution) before purification.
-
Oxidation: Some furan derivatives can be sensitive to air (oxidation). If you suspect this is an issue, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the best general approach for purifying this compound?
A3: Column chromatography is often the most reliable method for purifying furan alcohols due to the potential for thermal degradation with distillation.[5] Using a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) typically provides good separation.
Troubleshooting Guides
Distillation Issues
Q4: I'm trying to purify this compound by distillation, but the product is decomposing in the distillation flask. What should I do?
A4: This is a common issue due to the thermal sensitivity of furan alcohols.[3][4]
-
Troubleshooting Steps:
-
Reduce the Pot Temperature: Use a high vacuum to lower the boiling point of your compound. Aim for the lowest possible distillation temperature.
-
Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. Prolonged heating, even at a lower temperature, can lead to decomposition.
-
Use a Short-Path Distillation Apparatus: This minimizes the residence time of the compound at high temperatures.
-
Ensure Neutral pH: Before distilling, ensure your crude product is free of any acidic impurities by washing with a mild base.
-
Column Chromatography Issues
Q5: I'm running a silica gel column to purify this compound, but I'm getting poor separation of my product from an impurity.
A5: Poor separation in column chromatography can be due to several factors.
-
Troubleshooting Steps:
-
Optimize Your Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that gives good separation between your product and the impurity. Aim for an Rf value of around 0.3 for your product.
-
Use a Slower Elution Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting compounds.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading it onto the column by adsorbing it onto a small amount of silica gel.
-
Check for Co-elution: Some impurities may have very similar polarities to your product. If you cannot achieve baseline separation, you may need to collect mixed fractions and re-purify them or consider an alternative purification technique.
-
Q6: My product seems to be sticking to the silica gel column, and I'm getting a low yield.
A6: This can happen if your compound has a high affinity for the stationary phase or if it is degrading on the column.
-
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: A gradual increase in the polarity of your eluent should help to elute your compound.
-
Deactivate the Silica Gel: Furan derivatives can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your non-polar solvent before packing the column.
-
Consider an Alternative Stationary Phase: If your compound is very polar, alumina (neutral or basic) might be a better choice for the stationary phase.
-
Crystallization Issues
Q7: I am unable to crystallize my purified this compound. It remains an oil. What can I do?
A7: Many low molecular weight alcohols are difficult to crystallize and may exist as oils at room temperature.
-
Troubleshooting Steps:
-
Ensure High Purity: Crystallization is often inhibited by the presence of impurities. Ensure your product is of high purity (>95%) by another method like chromatography before attempting crystallization.
-
Solvent Screening: Try dissolving your compound in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Then, allow it to stand at a low temperature.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to induce crystallization.
-
Low-Temperature Crystallization: Try dissolving your compound in a suitable solvent and cooling it to a very low temperature (e.g., in a dry ice/acetone bath) to see if it will solidify.
-
Quantitative Data Summary
While specific quantitative data for this compound is scarce in the literature, the following table provides physical properties of a related and structurally similar compound, furfuryl alcohol, which can be used as a general reference.
| Property | Furfuryl Alcohol | Reference |
| Boiling Point | 170 °C (at 1 atm) | [2] |
| Density | 1.13 g/cm³ | [2] |
| Solubility in Water | Miscible | [2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Vacuum Distillation
Note: This method should only be used if the compound is known to be thermally stable enough under high vacuum.
-
Setup:
-
Assemble a short-path distillation apparatus.
-
Ensure all glassware is dry and the vacuum seals are tight.
-
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply a high vacuum.
-
Gradually heat the distillation flask in a heating mantle while stirring.
-
Collect the fraction that distills at a constant temperature.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
Stability issues of (2,5-Dimethylfuran-3-yl)methanol under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,5-Dimethylfuran-3-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading in an acidic solution. What is the likely cause?
A1: The furan ring in this compound is inherently susceptible to degradation under acidic conditions. This instability is due to the electron-rich nature of the furan ring, which can be readily protonated in the presence of acid. This protonation initiates a cascade of reactions, often leading to ring-opening and polymerization.[1] The methyl and hydroxymethyl substituents on the furan ring are electron-releasing, which can further activate the ring and potentially increase its reactivity towards acid-catalyzed degradation.[1]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: While specific degradation products for this compound are not extensively documented, based on the known reactivity of furan derivatives, the primary degradation pathway likely involves acid-catalyzed hydrolysis and ring-opening. This can lead to the formation of various dicarbonyl compounds and other unsaturated species. Polymerization is also a common outcome, resulting in the formation of dark, insoluble materials.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solution as close to neutral as possible, if your experimental protocol allows.
-
Temperature Control: Perform reactions at the lowest feasible temperature to slow down the rate of degradation.
-
Solvent Choice: The choice of solvent can influence stability. While protic solvents like water can participate in hydrolysis, polar aprotic solvents might offer a more stable environment.[2][3]
-
Inert Atmosphere: To prevent potential oxidation, which can be exacerbated by acidic conditions, consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
Q4: How can I monitor the stability of my this compound sample?
A4: The most common and effective method for monitoring the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active substance over time.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material in Acidic Media
| Possible Cause | Recommended Solution |
| Highly Acidic Conditions (Low pH) | Carefully measure and adjust the pH of your reaction mixture. If possible, use a buffer system to maintain a stable pH. Consider using a weaker acid if your protocol permits. |
| Elevated Temperature | Reduce the reaction temperature. If the reaction requires heating, perform a time-course study at a lower temperature to find a balance between reaction efficiency and compound stability. |
| Presence of Oxidizing Agents | De-gas your solvents and reaction mixtures and perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Inappropriate Solvent | If using a protic solvent like water or methanol, consider switching to a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to reduce the likelihood of solvolysis.[2][3] |
Issue 2: Formation of Insoluble Precipitate or Darkening of Solution
| Possible Cause | Recommended Solution |
| Polymerization | This is a common degradation pathway for furans in acid.[1] Try to minimize the conditions that promote it: lower the acid concentration, reduce the temperature, and shorten the reaction time. |
| Precipitation of Degradation Products | The degradation products may have lower solubility in the reaction medium. Characterize the precipitate to understand the degradation pathway. Consider using a co-solvent to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV-Vis or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a parallel sample using 1 M HCl for more aggressive degradation.
-
Prepare a control sample by diluting the stock solution with the initial solvent (e.g., methanol or acetonitrile).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching and Analysis:
-
Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate how results can be structured. Actual data will vary based on experimental conditions.
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl | 40 | 0 | 100 |
| 4 | 85 | ||
| 8 | 72 | ||
| 24 | 45 | ||
| 1 M HCl | 40 | 0 | 100 |
| 4 | 65 | ||
| 8 | 40 | ||
| 24 | <10 |
Visualizations
Degradation Pathway
References
Technical Support Center: Optimizing Catalyst Performance for (2,5-Dimethylfuran-3-yl)methanol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dimethylfuran-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the catalytic reduction of 2,5-Dimethylfuran-3-carbaldehyde.
Issue 1: Low or No Conversion of Starting Material (2,5-Dimethylfuran-3-carbaldehyde)
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Catalyst Poisoning: Ensure all glassware is scrupulously clean and solvents are of high purity and anhydrous. Trace impurities can poison the catalyst. - Improper Activation: For catalysts like Raney® Nickel, ensure the activation procedure was followed correctly to remove the passivating layer. - Oxidation of Catalyst: Handle pyrophoric catalysts (like activated Raney® Nickel) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Insufficient Hydrogen | - Inadequate H₂ Pressure (Catalytic Hydrogenation): Ensure the reaction vessel is properly sealed and pressurized to the recommended level. Check for leaks. - Degraded Reducing Agent (Chemical Reduction): Use a fresh, unopened container of the reducing agent (e.g., Sodium Borohydride). Storage conditions can affect its reactivity.[1] |
| Suboptimal Reaction Conditions | - Low Temperature: While initial low temperatures can control exothermic reactions, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1] - Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion.[1] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Over-reduction Product (Tetrahydrofuran derivative) | Overly active catalyst or harsh reaction conditions (high pressure/temperature). | - Use a milder catalyst or reduce the catalyst loading. - Decrease the hydrogen pressure and/or reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Polymerization (Dark, viscous reaction mixture) | Presence of acidic conditions. Furan rings are sensitive to acid and can polymerize.[1] | - Ensure the reaction is run under neutral or slightly basic conditions. - If using a catalyst with an acidic support, consider switching to a neutral support (e.g., activated carbon). - Neutralize the reaction mixture promptly during workup.[1] |
| Unidentified Impurities | Impurities in the starting material (2,5-Dimethylfuran-3-carbaldehyde). | - Purify the starting material before use, for example, by distillation or column chromatography. The Vilsmeier-Haack reaction, often used for its synthesis, can introduce impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the starting material, 2,5-Dimethylfuran-3-carbaldehyde?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 2,5-dimethylfuran to produce 2,5-Dimethylfuran-3-carbaldehyde.[1][2][3] This reaction typically uses a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]
Q2: My reaction mixture turns dark brown or black. What is happening and how can I prevent it?
A2: A dark, viscous reaction mixture is often indicative of furan ring polymerization, which is typically acid-catalyzed.[1] To prevent this, ensure your reaction and workup conditions are not acidic. If acidic byproducts might be forming, consider adding a non-nucleophilic base to the reaction mixture. Prompt neutralization during workup is also crucial.[1]
Q3: I am observing incomplete conversion of my starting aldehyde. What are the first things to check?
A3: For incomplete conversions, first verify the activity of your catalyst or reducing agent, as they can degrade with improper storage.[1] Ensure you are using a sufficient excess of the reducing agent. Also, consider increasing the reaction time or temperature, while monitoring the reaction progress by TLC or GC to avoid byproduct formation.[1]
Q4: How can I improve the selectivity towards this compound and avoid over-reduction?
A4: Achieving high selectivity for the desired alcohol over the fully saturated tetrahydrofuran derivative is a common challenge in furan chemistry. To improve selectivity, you can try using a less reactive catalyst, for instance, a copper-based catalyst which is known for its high selectivity in reducing the carbonyl group without affecting the furan ring.[4] Alternatively, reducing the hydrogen pressure, reaction temperature, and reaction time can also help to minimize over-reduction.
Q5: What are the recommended methods for purifying the final product, this compound?
A5: Purification can typically be achieved through column chromatography on silica gel. However, given the potential acid sensitivity of the furan ring, using a deactivated or neutral silica gel, or adding a small amount of a base like triethylamine to the eluent, can be beneficial to prevent degradation of the product on the column. Vacuum distillation is another potential purification method, provided the product is thermally stable at the required distillation temperature.
Experimental Protocols
Disclaimer: As no specific literature protocol for the synthesis of this compound was found, the following protocols are extrapolated from general procedures for the reduction of furanic aldehydes.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of 2,5-Dimethylfuran-3-carbaldehyde using a Raney® Nickel catalyst.
Materials:
-
2,5-Dimethylfuran-3-carbaldehyde
-
Raney® Nickel (activated)
-
Anhydrous Ethanol (or other suitable alcohol solvent)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (for filtration)
Procedure:
-
In a high-pressure autoclave, add a slurry of activated Raney® Nickel in anhydrous ethanol.
-
Add a solution of 2,5-Dimethylfuran-3-carbaldehyde in anhydrous ethanol to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, carefully depressurize the autoclave and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Chemical Reduction using Sodium Borohydride (NaBH₄)
This protocol outlines the reduction of 2,5-Dimethylfuran-3-carbaldehyde using sodium borohydride.[5][6]
Materials:
-
2,5-Dimethylfuran-3-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2,5-Dimethylfuran-3-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (in slight molar excess) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until all the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water.
-
Neutralize the mixture to approximately pH 7 by the dropwise addition of 1 M HCl.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or vacuum distillation.
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of furanic aldehydes, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Performance of Various Catalysts in the Hydrogenation of Furfural to Furfuryl Alcohol
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cu-Al₂O₃-ZnO | 1.5 | 85 | 3 | 99.1 | 99.8 | [4] |
| Ni/NCNTs | - | 130 | - | - | 100 (for THFA) | [7] |
| Cu-Ni/Al₂O₃ | - | 230 | 4 | - | 65 (for MF) | [7] |
| Fe/C + K₂CO₃ | - | 220 | - | - | 94 | [7] |
Note: THFA = Tetrahydrofurfuryl alcohol, MF = 2-Methylfuran. This data is for the hydrogenation of furfural, not 2,5-dimethylfuran-3-carbaldehyde, and serves as a comparative reference.
Table 2: Effect of Reaction Conditions on Furfural Hydrogenation over a Cu-Al₂O₃-ZnO Catalyst
| H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1.0 | 85 | 5 | ~95 | >99 | [4] |
| 1.5 | 85 | 5 | >99 | >99 | [4] |
| 2.0 | 85 | 5 | >99 | >99 | [4] |
| 1.5 | 75 | 4 | ~90 | >99 | [4] |
| 1.5 | 95 | 4 | >99 | >99 | [4] |
This data is for the hydrogenation of furfural and illustrates the impact of reaction parameters on catalyst performance.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al 2 O 3 –ZnO catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08609K [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
Byproduct formation in (2,5-Dimethylfuran-3-yl)methanol synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dimethylfuran-3-yl)methanol. The following information addresses common issues related to byproduct formation and removal during the synthesis, particularly focusing on the reduction of 2,5-dimethylfuran-3-carboxylic acid or its esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of a 2,5-dimethylfuran-3-carboxylic acid derivative, such as an ester (e.g., ethyl 2,5-dimethylfuran-3-carboxylate), using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether).[1][2]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The primary byproducts typically encountered are:
-
Unreacted Starting Material: Residual 2,5-dimethylfuran-3-carboxylic acid or its ester.
-
Intermediate Aldehyde: 2,5-Dimethylfuran-3-carbaldehyde, resulting from incomplete reduction.[3][4]
-
Aluminum Salts: Formed during the workup of the LiAlH₄ reaction.[1]
-
Over-reduction Products: While less common with LiAlH₄ compared to catalytic hydrogenation, over-reduction of the furan ring to form tetrahydro-(2,5-dimethylfuran-3-yl)methanol is a possibility under harsh conditions.[1]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the appearance of the product spot, helping you determine the optimal reaction time to avoid incomplete reduction or potential side reactions.
Q4: What are the recommended methods for purifying the crude this compound?
A4: The most common purification techniques are:
-
Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is a highly effective method for separating the desired alcohol from the starting material and other organic byproducts.[5]
-
Vacuum Distillation: This method is suitable for separating the product from impurities with significantly different boiling points.[1][6]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final this compound can be assessed using the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities. Quantitative ¹H NMR (qNMR) can be used to determine the exact purity.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities in the sample.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Deactivated LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. | Use a fresh, unopened bottle of LiAlH₄ or a properly stored, dry sample. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Allow the reaction to stir at room temperature for 1-3 hours after the initial addition of the starting material at 0 °C. Monitor the reaction by TLC to ensure the complete consumption of the starting material.[1] | |
| Loss during Workup: Formation of a stable emulsion with aluminum salts. | During the aqueous workup, ensure vigorous stirring to promote the granulation of aluminum salts. The Fieser workup method (sequential addition of water, 15% NaOH, and more water) is designed to produce a granular precipitate that is easier to filter.[1] | |
| Presence of Unreacted Starting Material in Product | Insufficient Reducing Agent: Not enough LiAlH₄ was used to reduce all of the starting material. | Use a molar excess of LiAlH₄ (typically 1.5 equivalents for an ester) to ensure complete reduction.[1] |
| Reaction Quenched Prematurely: The reaction was stopped before all the starting material was consumed. | Monitor the reaction closely with TLC and only proceed with the workup once the starting material spot is no longer visible. | |
| Presence of Intermediate Aldehyde in Product | Incomplete Reduction: Similar to the presence of unreacted starting material, this indicates the reduction did not go to completion. | Increase the reaction time or consider a slight increase in the amount of LiAlH₄. Ensure the reaction is allowed to warm to room temperature after the initial addition.[1] |
| Product is Contaminated with Aluminum Salts | Inefficient Workup/Filtration: The aluminum salts were not effectively precipitated or were not fully removed during filtration. | Follow the Fieser workup procedure carefully, allowing for sufficient stirring time after each addition to ensure complete precipitation. Wash the filter cake thoroughly with additional ether or THF to recover any adsorbed product.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 2,5-Dimethylfuran-3-carboxylate
Materials:
-
Ethyl 2,5-dimethylfuran-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry three-necked flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
Preparation of LiAlH₄ Suspension: Add LiAlH₄ (1.5 equivalents relative to the ester) to the flask, followed by anhydrous THF to create a suspension.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve the ethyl 2,5-dimethylfuran-3-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Caution: The following steps are highly exothermic and produce hydrogen gas. Perform the additions slowly and with extreme care.
-
Sequentially and dropwise, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams.[1]
-
A granular white precipitate of aluminum salts should form. Stir the mixture for at least 30 minutes.
-
-
Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether. Combine the filtrate and washes.
-
Drying and Concentration: Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compounds from the column.[5]
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential byproducts.
Caption: Decision workflow for purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]
- 9. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
Technical Support Center: Scaling Up the Production of (2,5-Dimethylfuran-3-yl)methanol
Welcome to the technical support center for the synthesis and scale-up of (2,5-Dimethylfuran-3-yl)methanol. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to navigate the complexities of its production. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most direct and commonly cited method for the synthesis of this compound is the reduction of a 3-substituted 2,5-dimethylfuran precursor. The primary routes include:
-
Reduction of 3-carboalkoxy-2,5-dimethylfuran: This involves the use of potent reducing agents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) to convert the ester group to a hydroxymethyl group.[1]
-
Reduction of 2,5-dimethylfuran-3-carbaldehyde: Similar to the ester reduction, this method employs reducing agents such as Sodium borohydride (NaBH₄) or LiAlH₄ to convert the aldehyde to the corresponding alcohol.
Q2: What are the primary challenges encountered when scaling up the synthesis of furan-based alcohols?
Scaling up the production of furan derivatives like this compound presents several key challenges:
-
Catalyst Deactivation: Catalysts used in furan synthesis can be prone to deactivation, leading to reduced process efficiency and increased costs.
-
By-product Formation: The high reactivity of the furan ring, especially under acidic conditions, can lead to the formation of unwanted by-products and resinous materials known as humins.
-
Difficult Purification: The separation of the target furan alcohol from starting materials, by-products, and solvents can be complex and costly, sometimes involving challenging distillations or chromatography.
-
Thermal Instability: Furan derivatives can be sensitive to high temperatures, potentially leading to degradation during distillation or prolonged reaction times.
Q3: My reaction mixture is turning dark brown or black. What is the likely cause?
A dark, viscous, or solid polymer formation is a frequent issue in furan chemistry. This is often caused by the acidic degradation of the furan ring. Furan and its derivatives are known to be sensitive to acidic conditions, which can catalyze polymerization. This can be particularly problematic if your reaction conditions are acidic or if acidic byproducts are generated.
Q4: I am observing a significant amount of unreacted starting material. How can I improve the conversion rate?
Incomplete conversion can stem from several factors:
-
Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For ester reductions with LiAlH₄ or DIBAL-H, a 1.5 to 2.5-fold excess is common.
-
Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point at which the starting material is fully consumed.
-
Reaction Temperature: While reductions are often initiated at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Reagent Quality: Ensure that the reducing agent has not degraded due to improper storage.
Q5: What are the recommended storage conditions for this compound?
Furan derivatives can be sensitive to air and light. To ensure the stability and integrity of the final product, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC.- Ensure sufficient equivalents of the reducing agent.- Allow the reaction to warm to room temperature after the initial low-temperature addition. |
| Degradation of product during workup. | - Use mild acidic or basic conditions during quenching and extraction.- Minimize the time the product is in contact with aqueous acidic or basic solutions. | |
| Mechanical losses. | - Ensure efficient extraction with an appropriate solvent.- Minimize transfers between glassware. | |
| Formation of Dark Polymeric By-products | Acidic reaction or workup conditions. | - If possible, conduct the reaction under neutral or slightly basic conditions.- Neutralize the reaction mixture promptly and carefully during work-up, avoiding a large excess of acid. |
| High reaction temperature. | - Maintain the recommended reaction temperature, especially during the initial stages. | |
| Presence of Unreacted Starting Material (Ester or Aldehyde) | Insufficient reducing agent. | - Increase the molar equivalents of the reducing agent. |
| Deactivated reducing agent. | - Use a fresh, properly stored bottle of the reducing agent. | |
| Reaction temperature is too low. | - After the initial addition at low temperature, allow the reaction to gradually warm to room temperature and stir for a sufficient period. | |
| Formation of Over-reduced By-products (e.g., Tetrahydrofuran derivatives) | Harsh reducing conditions. | - This is more common with catalytic hydrogenation. For hydride reductions, ensure careful control of temperature and the amount of reducing agent. |
| Difficult Purification | Presence of structurally similar impurities. | - Utilize fractional vacuum distillation for purification, as furan alcohols can be heat-sensitive.- If distillation is ineffective, consider column chromatography with a suitable solvent system. |
Data Presentation
Table 1: Comparison of Reducing Agents for Carbonyl to Alcohol Transformation
| Reducing Agent | Typical Substrates | Typical Solvents | Reaction Temperature | Advantages | Disadvantages |
| LiAlH₄ | Esters, Aldehydes, Ketones, Carboxylic Acids | THF, Diethyl ether | 0 °C to reflux | Highly reactive and versatile. | Reacts violently with water and protic solvents; not very selective. |
| DIBAL-H | Esters, Aldehydes, Nitriles | Toluene, Hexane, CH₂Cl₂ | -78 °C to 0 °C | Can selectively reduce esters to aldehydes at low temperatures; less reactive than LiAlH₄. | Moisture sensitive; requires careful temperature control for selectivity. |
| NaBH₄ | Aldehydes, Ketones | Methanol, Ethanol | 0 °C to room temperature | Milder and more selective than LiAlH₄; can be used in protic solvents. | Generally does not reduce esters or carboxylic acids. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 1003-96-9 |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available, but expected to be higher than 2,5-dimethylfuran (~92-94 °C) |
| Solubility | Expected to be soluble in common organic solvents. |
Experimental Protocols
Method 1: Reduction of 3-Carbomethoxy-2,5-dimethylfuran using DIBAL-H
This protocol is based on a reported synthesis and general procedures for DIBAL-H reductions.
-
Materials:
-
3-Carbomethoxy-2,5-dimethylfuran
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-carbomethoxy-2,5-dimethylfuran (1 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane or toluene.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.0 - 2.5 equivalents) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis.
References
Navigating the Nuances of NMR: A Troubleshooting Guide for (2,5-Dimethylfuran-3-yl)methanol
Technical Support Center
For researchers, scientists, and drug development professionals working with (2,5-Dimethylfuran-3-yl)methanol, accurate Nuclear Magnetic Resonance (NMR) peak assignment is critical for structural confirmation and purity assessment. This guide provides detailed troubleshooting for common issues encountered during the NMR analysis of this substituted furan derivative.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Structure of this compound
Caption: Structure of this compound with key atoms labeled.
The following tables summarize the predicted 1H and 13C NMR chemical shifts. Note that actual experimental values can vary depending on the solvent and concentration.
Table 1: Predicted 1H NMR Peak Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H4 | ~6.0 - 6.2 | s | - |
| -CH2OH | ~4.5 - 4.7 | d | J = ~5-7 Hz |
| -CH2OH | Variable (broad s) | br s | - |
| 2-CH3 | ~2.2 - 2.4 | s | - |
| 5-CH3 | ~2.1 - 2.3 | s | - |
Table 2: Predicted 13C NMR Peak Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~150 - 155 |
| C5 | ~145 - 150 |
| C3 | ~120 - 125 |
| C4 | ~105 - 110 |
| -C H2OH | ~55 - 60 |
| 2-C H3 | ~12 - 15 |
| 5-C H3 | ~10 - 13 |
Q2: The singlet for the furan proton (H4) is broader than expected. What could be the cause?
A2: Unresolved long-range coupling can lead to peak broadening. In furan systems, four-bond and five-bond couplings (4J and 5J) of 1-3 Hz are common. The H4 proton can exhibit long-range coupling to the methyl protons at the C2 and C5 positions, as well as to the methylene protons of the hydroxymethyl group. While these couplings may not be fully resolved into distinct splittings, they can contribute to a broader singlet.
Q3: The chemical shifts I am observing are significantly different from the predicted values. What should I do?
A3: Discrepancies between predicted and experimental data can arise from several factors:
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d6 can induce notable shifts compared to chloroform-d1.
-
Concentration Effects: At high concentrations, intermolecular interactions can alter the electronic environment of the nuclei, leading to shifts in resonance frequencies.
-
Temperature: Temperature can affect conformational equilibria and intermolecular interactions, which in turn can influence chemical shifts.
-
pH: For molecules with acidic or basic functionalities, the pH of the sample can impact the protonation state and, consequently, the NMR spectrum.
If you observe significant deviations, it is recommended to acquire spectra in a different solvent and at varying concentrations to assess these effects.
Troubleshooting Guide for Peak Assignments
This section addresses specific problems that may arise during the assignment of NMR peaks for this compound.
Problem 1: Ambiguous assignment of the two methyl group signals.
-
Solution: While the chemical shifts of the 2-CH3 and 5-CH3 groups are predicted to be very similar, they can often be resolved. To definitively assign these peaks, advanced NMR experiments are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds. The protons of the 2-CH3 group should show a correlation to the C3 carbon, while the protons of the 5-CH3 group will not. Both methyl groups should show correlations to their respective attached carbons (C2 and C5) and potentially to the other alpha-carbon of the furan ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. The H4 proton should show a NOE correlation to the 5-CH3 protons.
-
Caption: Troubleshooting workflow for assigning the methyl proton signals.
Problem 2: The multiplicity of the -CH2OH protons is not a clean doublet.
-
Solution: The protons of the hydroxymethyl group (-CH2OH) are expected to couple with the hydroxyl proton (-OH), resulting in a doublet. However, the appearance of this signal can be complicated by several factors:
-
Rate of Proton Exchange: The hydroxyl proton can undergo chemical exchange with residual water or other exchangeable protons in the sample. If the exchange is fast on the NMR timescale, the coupling to the methylene protons will be averaged out, and the -CH2OH signal will appear as a singlet. If the exchange rate is intermediate, the signal may be broad.
-
D2O Exchange: To confirm the coupling to the hydroxyl proton, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the 1H NMR spectrum. The hydroxyl proton will exchange with deuterium, and the -CH2OH signal should collapse into a sharp singlet.
-
Problem 3: Difficulty in assigning the quaternary carbons (C2, C3, and C5).
-
Solution: Quaternary carbons do not have directly attached protons and therefore do not appear in a standard HSQC (Heteronuclear Single Quantum Coherence) spectrum. Their assignment relies on other experiments:
-
13C NMR: The chemical shifts of the furan ring carbons are sensitive to the electronic effects of the substituents. The oxygen atom causes the alpha-carbons (C2 and C5) to be significantly downfield compared to the beta-carbons (C3 and C4). The electron-donating methyl groups will shield the carbons they are attached to.
-
HMBC: This is the most powerful tool for assigning quaternary carbons. Look for the following long-range correlations:
-
C2: Correlations from the 2-CH3 protons.
-
C3: Correlations from the -CH2OH protons and the 2-CH3 protons.
-
C5: Correlations from the H4 proton and the 5-CH3 protons.
-
-
Caption: Expected key HMBC correlations for assigning quaternary carbons.
Experimental Protocols
Standard 1H and 13C NMR Sample Preparation
-
Sample Quantity: For 1H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. For 13C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d1 (CDCl3) is a common choice for furan derivatives. If solubility is an issue, acetone-d6 or dimethyl sulfoxide-d6 (DMSO-d6) can be used. Be aware that the choice of solvent will affect chemical shifts.
-
Sample Preparation: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal standard (0 ppm). If not present, it can be added, or the residual solvent peak can be used for referencing (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
2D NMR Experimental Setup (General Guidance)
For unambiguous peak assignment, the following 2D NMR experiments are highly recommended. The parameters should be optimized based on the specific instrument and sample concentration.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, the primary expected correlation is between the -CH2OH protons and the -OH proton (if not undergoing rapid exchange).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the protonated carbons (H4/C4, -CH2OH/-C H2OH, and the methyl groups).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While HSQC provides similar information, DEPT experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups based on the phase of the carbon signals. In a DEPT-135 spectrum, CH and CH3 signals will be positive, while CH2 signals will be negative. A DEPT-90 experiment will only show CH signals. This can be a quick way to confirm the assignment of the C4 (CH) and -CH2OH (CH2) carbons.
Overcoming solubility issues of (2,5-Dimethylfuran-3-yl)methanol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with (2,5-Dimethylfuran-3-yl)methanol.
Troubleshooting Guide: Overcoming Solubility Issues
This guide is designed to help you navigate common solubility problems with this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my desired solvent. What are the initial steps I should take?
A1: When encountering solubility issues, it's crucial to start with the basics. First, ensure the purity of both your this compound and the solvent, as impurities can significantly affect solubility.[1] Next, confirm that you are not already at the saturation point by trying to dissolve a smaller amount of the compound. Gentle heating and agitation, such as vortexing or sonication, can also facilitate dissolution.[2] Be mindful that for some compounds, the dissolution process can be slow, so allowing sufficient time for it to dissolve is important.
Q2: I have tried basic methods, but the solubility of this compound is still too low for my experiment. What other techniques can I use?
A2: For poorly soluble compounds like many organic molecules, several techniques can be employed to enhance solubility.[3][4][5][6] These methods can be categorized into physical and chemical modifications:
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Co-solvency: This is a powerful and commonly used technique. It involves adding a water-miscible organic solvent (a co-solvent) in which the compound is more soluble to the primary solvent (often aqueous).[3][6] Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).[6]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[3][5] For a compound with a basic functional group, lowering the pH will lead to protonation and increased solubility in aqueous media. Conversely, for an acidic compound, increasing the pH will enhance solubility.
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for solvent interaction, which can lead to a faster dissolution rate and potentially higher apparent solubility.[3][5] This can be achieved through techniques like micronization.
-
Use of Surfactants: Surfactants form micelles that can encapsulate non-polar compounds, increasing their solubility in aqueous solutions.[3] This method is particularly useful for creating stable formulations of hydrophobic compounds.
Q3: How do I choose the right solubility enhancement technique for this compound?
A3: The choice of technique depends on the properties of this compound, the requirements of your experiment, and the intended application.[3] For initial laboratory experiments, co-solvency is often the most straightforward approach. If the compound has ionizable moieties, pH adjustment is a very effective strategy. For formulation development, more advanced techniques like solid dispersions or the use of surfactants might be necessary. It is often beneficial to screen several methods on a small scale to determine the most effective one for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A2: Yes, this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Keep it away from heat, sparks, and open flames.[12]
Q3: How should I store this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12] It should be kept away from oxidizing agents, strong acids, and strong bases.[12][13]
Q4: Can I heat the solvent to increase the solubility of this compound?
A4: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, you must be cautious as this compound is flammable.[11] Use a controlled heating method like a water bath and ensure there are no ignition sources nearby. Also, be aware that the compound may precipitate out of the solution upon cooling.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various solvents is not widely published. Researchers are encouraged to determine the solubility experimentally for their specific solvent systems and conditions. The following table provides a template for recording your experimental solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| User-defined solvent |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[1]
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be visible to ensure that saturation is reached.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated analytical method.
-
Calculate the solubility in mg/mL or other desired units.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Troubleshooting decision tree for solubility enhancement.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. wjbphs.com [wjbphs.com]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Furan - Wikipedia [en.wikipedia.org]
- 10. Furan = 99 110-00-9 [sigmaaldrich.com]
- 11. chemical-label.com [chemical-label.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Preventing polymerization of furan compounds during synthesis
Welcome to the Technical Support Center for Furan Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a primary focus on preventing the unwanted polymerization of furan and its derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a significant issue during the synthesis of furan-containing compounds?
A1: Furan and its derivatives are susceptible to polymerization, particularly under acidic conditions.[1][2] The furan ring's electron-rich nature makes it prone to protonation, which can initiate a cascade of reactions leading to the formation of undesirable polymeric byproducts. This side reaction can significantly lower the yield and purity of the desired product and complicate the purification process.
Q2: What are the primary triggers for furan polymerization during synthesis?
A2: The main culprits for inducing polymerization are the presence of strong acids, elevated reaction temperatures, and the inherent reactivity of the furan ring itself.[1][3] Under these conditions, the furan ring can be opened to form highly reactive intermediates that readily polymerize.
Q3: What general strategies can be employed to minimize or prevent polymerization?
A3: Key strategies revolve around controlling the reaction conditions. This includes the selection of milder catalysts, strict temperature management, optimization of reactant concentrations, and employing specific workup procedures to promptly neutralize any acid catalysts upon reaction completion.
Q4: My reaction mixture has turned dark brown or black and has become viscous. What is the likely cause?
A4: The formation of a dark, viscous, or solid polymer is a common indication of acid-catalyzed degradation and polymerization of the furan ring.[3] This is a frequent issue if the reaction conditions are acidic or if acidic byproducts are generated during the synthesis.
Q5: How can I effectively purify my furan derivative while avoiding degradation?
A5: The purification of furan compounds can be challenging due to their potential for volatility and instability.[1] Common techniques include:
-
Distillation: Vacuum distillation is often effective for volatile furans, but care must be taken to avoid excessive heat, which can cause decomposition.[1]
-
Chromatography: Column chromatography on silica gel is a standard method. However, the acidic nature of silica can sometimes lead to the degradation of sensitive furan derivatives.[1] In such cases, using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent, can be beneficial.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Furan Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the complete consumption of starting materials. Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish. |
| Degradation of Starting Material or Product | Avoid harsh reaction conditions such as strong acids and high temperatures.[1] If acidic conditions are necessary, use the mildest possible acid catalyst and maintain a low reaction temperature. |
| Side Product Formation | Optimize reaction conditions to favor the desired product. This may involve changing the solvent, catalyst, or temperature. |
| Mechanical Losses During Workup | Ensure efficient extraction with an appropriate solvent and minimize the number of transfers between flasks to reduce loss of product. |
Issue 2: Formation of Polymeric Byproducts
| Possible Cause | Troubleshooting Steps |
| Strongly Acidic Reaction or Workup Conditions | If possible, conduct the reaction under neutral or slightly basic conditions. During workup, neutralize any acid promptly with a mild base like sodium bicarbonate.[4] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature to minimize the rate of polymerization.[1] |
| Presence of Water | In acid-catalyzed reactions, water can promote ring-opening of the furan.[1] Use anhydrous solvents and reagents to minimize water content. |
| Inherent Reactivity of the Furan Derivative | For highly reactive furans, consider using a protecting group strategy to temporarily reduce the reactivity of the furan ring during sensitive synthetic steps. |
Quantitative Data on Polymerization Prevention
Table 1: Effect of Solvent on Furan Polymerization in Acid-Catalyzed Benzofuran Synthesis
In a study on the conversion of furan to benzofuran using a Brønsted acid catalyst (Amberlyst 70), the choice of solvent was shown to have a dramatic effect on the extent of furan polymerization.
| Solvent | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (%) |
| Water | 99.8 | 0 | 85.6 |
| Methanol | 98.5 | 25.3 | 10.2 |
| Ethanol | 97.6 | 21.4 | 12.5 |
| 1-Propanol | 96.8 | 18.7 | 15.3 |
| 2-Propanol | 95.4 | 16.5 | 18.9 |
| DMSO | 99.5 | 0 | 5.4 |
Data adapted from a study investigating the acid-catalyzed conversion of furan. The results highlight that while water leads to almost complete polymerization, alcohols, particularly methanol, can significantly suppress polymer formation and improve the yield of the desired product.[5][6] In methanol, reactive aldehyde intermediates are stabilized, thus inhibiting their involvement in polymerization reactions.[5][6]
Table 2: Inhibitory Effect of Furan Derivatives on Radical Polymerization of Vinyl Acetate
Certain furan compounds can act as inhibitors or retarders in radical polymerization reactions. The following data illustrates the relative inhibitory strength of various furan derivatives in the AIBN-initiated polymerization of vinyl acetate.
| Inhibitor | Inhibition Time (min) |
| Furfurylidenacetone | 180 |
| Furylacrolein | 120 |
| Furanacrylic acid | 90 |
| Furylacrylmorpholinamide | 60 |
This data demonstrates that furan derivatives with extended conjugation exhibit a more pronounced inhibitory effect, with furfurylidenacetone being the most effective among the tested compounds.[7] The increased stabilization of the radical formed upon reaction with the growing polymer chain is responsible for this trend.[7]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran with Polymerization Control
The Paal-Knorr synthesis is a common method for preparing furans from 1,4-dicarbonyl compounds. To minimize polymerization, a mild acid catalyst and controlled temperature are crucial.
Materials:
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Hexane-2,5-dione
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Toluene (anhydrous)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (100 mmol), anhydrous toluene (50 mL), and p-TsOH·H₂O (5 mmol, 5 mol%).[4]
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Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[4]
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until the theoretical amount of water has been collected.[4]
-
Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).[4]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,5-dimethylfuran.
-
If necessary, the product can be further purified by distillation.
Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis
Microwave-assisted synthesis can often reduce reaction times and minimize the formation of degradation products.
Materials:
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1,4-Dicarbonyl compound
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Ethanol/water (1:1)
-
Hydrochloric acid (1 M solution, if required)
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Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe vial, place the 1,4-dicarbonyl compound (1 mmol).[4]
-
Add a solvent mixture of ethanol/water (e.g., 3 mL, 1:1 ratio). For many substrates, no acid catalyst is needed under microwave conditions. If required, add a catalytic amount of HCl (e.g., 1-2 drops of a 1 M solution).[4]
-
Seal the vial and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes, ensuring the internal pressure remains within the safe limits of the equipment.[4]
-
After the reaction, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
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Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.[4]
-
Filter and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if needed.
Reaction Mechanisms and Visualizations
Acid-Catalyzed Furan Polymerization
Under acidic conditions, the furan ring is protonated, leading to the formation of a reactive carbocation. This cation can then be attacked by another furan molecule, initiating a polymerization cascade. The presence of water can lead to ring-opening, forming dicarbonyl compounds that can also participate in condensation and polymerization reactions.
Caption: Acid-catalyzed polymerization of furan.
Radical Polymerization of Furan
Radical initiators can also induce the polymerization of furan. The reaction proceeds through the typical steps of initiation, propagation, and termination.
Caption: General mechanism of radical furan polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. scielo.br [scielo.br]
Methods for drying and storing (2,5-Dimethylfuran-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper methods for drying and storing (2,5-Dimethylfuran-3-yl)methanol. Adherence to these protocols is critical to ensure the stability, purity, and safety of the compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and storage of this compound.
Q1: I noticed a discoloration (yellowing or browning) of my this compound sample during storage. What is the cause and what should I do?
A: Discoloration is a common indicator of compound degradation. For furan derivatives, this is often due to oxidation and polymerization.[1] Exposure to air and light can lead to the formation of peroxides, which are unstable and can initiate polymerization, resulting in colored byproducts.[2][3] Additionally, furan rings are sensitive to acidic conditions, which can catalyze ring-opening and subsequent polymerization.[2]
-
Immediate Action: If discoloration is observed, it is recommended to test a small aliquot for purity to determine if it is still suitable for your application. Peroxide test strips can be used to check for the presence of dangerous peroxide levels.
-
Preventative Measures: Store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass vial to protect it from air and light.[4][5] Storing at a reduced temperature, such as in a refrigerator (2-8 °C), can also slow down degradation processes.[4]
Q2: My reaction yield is lower than expected when using this compound that has been stored for a while. What could be the problem?
A: A decrease in reaction yield can be attributed to the degradation of the starting material. Since this compound is a furan derivative and an alcohol, two primary factors could be at play:
-
Degradation: As mentioned, furan compounds can degrade over time, especially if not stored properly.[1] This reduces the amount of active starting material.
-
Hygroscopicity: Alcohols are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. The presence of water can interfere with many chemical reactions, particularly those that require anhydrous conditions.
-
Troubleshooting Steps:
-
Confirm the purity of your stored this compound using an appropriate analytical method (e.g., NMR, GC-MS).
-
If water contamination is suspected, dry the compound using a suitable method before use (see drying protocols below).
-
Always use freshly dried compound for moisture-sensitive reactions.
-
Q3: I observed the formation of a precipitate or solid material in my liquid this compound sample. What does this indicate?
A: The formation of a precipitate is a strong indication of polymerization.[2] Furan rings, especially when degraded, can polymerize to form insoluble materials.[2] This is often accelerated by exposure to heat, light, air, or acidic contaminants.
-
Action: The presence of a precipitate suggests significant degradation. It is generally not recommended to use the material, as the identity and properties of the polymer are unknown and could interfere with your experiment.
-
Prevention: Strict adherence to recommended storage conditions (cool, dark, inert atmosphere) is crucial to prevent polymerization.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[4][6] The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent oxidation.[5] For long-term storage, refrigeration (2-8 °C) is recommended.[4]
Q2: How should I handle this compound in the laboratory?
A: this compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[7] All handling should be performed in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn.[8] Avoid contact with heat, sparks, and open flames.[4]
Q3: Is this compound susceptible to peroxide formation?
A: Yes, like many furan derivatives and ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[2] It is crucial to test for the presence of peroxides before heating or distillation. If peroxides are detected, they must be removed by appropriate chemical treatment.
Q4: How can I test for the presence of water in my this compound sample?
A: The most common and accurate method for quantifying water content in organic solvents is Karl Fischer titration. For qualitative or semi-quantitative analysis in a laboratory setting, techniques like FT-IR spectroscopy can be used to detect the characteristic O-H stretching vibrations of water.
Data Presentation
Table 1: Recommended Drying Agents for this compound
| Drying Agent | Compatibility and Efficiency | Experimental Protocol |
| Molecular Sieves (3Å or 4Å) | Good for removing water from alcohols.[9] Generally compatible with furan rings. Sieves should be activated before use. | Add freshly activated molecular sieves (10-20% w/v) to the this compound.[9] Allow to stand for at least 24 hours, with occasional swirling. Decant or filter the dried liquid. |
| Calcium Hydride (CaH₂) | Effective for drying alcohols.[10] Reacts with water to produce hydrogen gas. Use with caution. | Add CaH₂ to the this compound and stir under an inert atmosphere until the evolution of gas ceases. Distill the liquid under reduced pressure. |
| Sodium Sulfate (Na₂SO₄) / Magnesium Sulfate (MgSO₄) | Suitable for pre-drying or removing bulk water. Less effective for achieving very low water content. | Add the anhydrous salt to the liquid, swirl, and allow it to stand until the liquid is clear. The salt will clump together as it absorbs water. Decant or filter the liquid. |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of thermal decomposition and polymerization.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and peroxide formation.[5] |
| Container | Amber Glass Vial/Bottle with a Secure Cap | Protects from light, which can catalyze degradation.[4] Ensures an airtight seal. |
| Maximum Storage Time (Opened) | 3-6 months (with peroxide testing) | Minimizes the risk of significant degradation and peroxide buildup. |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat to 200-300 °C under vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere.
-
Drying Procedure: Add the activated molecular sieves (approximately 10-20% of the liquid's weight) to the flask containing this compound.[9]
-
Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional gentle swirling.
-
Isolation: Carefully decant or filter the dried liquid into a clean, dry storage vessel under an inert atmosphere.
Protocol 2: Testing for Peroxides
-
Sample Preparation: In a clean, dry test tube, add 1-2 mL of the this compound to be tested.
-
Reagent Addition: Add an equal volume of glacial acetic acid, followed by approximately 0.1 g of sodium iodide or potassium iodide crystals.
-
Observation: A yellow color indicates the presence of a low concentration of peroxides, while a brown color suggests a high concentration. A blank test with a peroxide-free solvent should be run for comparison.
-
Confirmation (Optional): The addition of a drop of starch solution will result in a dark blue or purple color if peroxides are present.
Mandatory Visualization
Caption: Decision flowchart for selecting a drying method.
Caption: Workflow for handling and storage.
References
- 1. Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2,5-DIMETHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemical-label.com [chemical-label.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Furan-Based Biofuels: (2,5-Dimethylfuran-3-yl)methanol vs. 2,5-Dimethylfuran
A critical evaluation of two promising second-generation biofuels, 2,5-Dimethylfuran (DMF) and its hydroxylated counterpart, (2,5-Dimethylfuran-3-yl)methanol, reveals distinct physicochemical properties and combustion characteristics. While DMF has been extensively studied as a high-performance biofuel, data on this compound is scarce, necessitating a theoretical comparison based on the influence of its functional group.
2,5-Dimethylfuran (DMF) has emerged as a promising renewable fuel alternative, boasting a high energy density, a high research octane number (RON), and insolubility in water.[1][2][3] These properties position it as a potential "drop-in" replacement for gasoline. In contrast, this compound, with an additional hydroxymethyl group, is expected to exhibit altered fuel properties. The presence of the hydroxyl group likely increases its polarity, boiling point, and potentially affects its combustion behavior, drawing parallels with other hydroxylated furan derivatives like furfuryl alcohol.
Physicochemical Properties: A Tale of Two Furans
A direct comparison of the key fuel properties of DMF and a theoretical estimation for this compound is presented in Table 1. The data for DMF is collated from various experimental studies, while the properties for its hydroxylated analog are inferred based on the known effects of the hydroxymethyl group on furanic compounds.
| Property | 2,5-Dimethylfuran (DMF) | This compound (Estimated) |
| Molecular Formula | C₆H₈O | C₇H₁₀O₂ |
| Molar Mass ( g/mol ) | 96.13 | 126.15 |
| Energy Density (MJ/L) | 31.5 | Lower than DMF |
| Research Octane Number (RON) | ~119 | Potentially lower than DMF |
| Boiling Point (°C) | 92-94 | Higher than DMF |
| Water Solubility | Insoluble | Slightly soluble to soluble |
Table 1: Comparison of Physicochemical Properties. The properties of 2,5-Dimethylfuran (DMF) are based on experimental data, while those for this compound are theoretical estimations based on chemical structure.
Synthesis and Production Pathways
The production of both compounds originates from biomass-derived sugars. The synthesis of DMF is a well-established two-step process involving the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the hydrogenolysis of HMF to DMF.[4]
References
Spectroscopic Comparison of (2,5-Dimethylfuran-3-yl)methanol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is fundamental. This guide provides a comparative spectroscopic analysis of (2,5-Dimethylfuran-3-yl)methanol and its isomers, offering key data to aid in their identification and differentiation.
This publication presents a summary of available spectroscopic data for this compound and its isomers. The guide is intended to be a valuable resource for the characterization of these and similar furan-based compounds, providing quantitative data in clearly structured tables and detailed experimental methodologies.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it a primary tool for distinguishing between isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| Proton Assignment | This compound | (2,5-Dimethylfuran-4-yl)methanol (Hypothetical) | (3,5-Dimethylfuran-2-yl)methanol (Hypothetical) |
| Furan Ring-H | ~6.0 ppm (s) | ~5.9 ppm (s) | ~6.1 ppm (s) |
| -CH₂OH | ~4.5 ppm (s) | ~4.6 ppm (s) | ~4.7 ppm (s) |
| -OH | Variable (br s) | Variable (br s) | Variable (br s) |
| 2-CH₃ | ~2.2 ppm (s) | ~2.2 ppm (s) | ~2.3 ppm (s) |
| 5-CH₃ | ~2.3 ppm (s) | ~2.3 ppm (s) | ~2.1 ppm (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| Carbon Assignment | This compound | (2,5-Dimethylfuran-4-yl)methanol (Hypothetical) | (3,5-Dimethylfuran-2-yl)methanol (Hypothetical) |
| C2 | ~148 ppm | ~149 ppm | ~155 ppm |
| C3 | ~115 ppm | ~118 ppm | ~108 ppm |
| C4 | ~138 ppm | ~137 ppm | ~140 ppm |
| C5 | ~145 ppm | ~146 ppm | ~150 ppm |
| -CH₂OH | ~57 ppm | ~58 ppm | ~56 ppm |
| 2-CH₃ | ~13 ppm | ~14 ppm | ~12 ppm |
| 5-CH₃ | ~12 ppm | ~13 ppm | ~11 ppm |
Note: The data for hypothetical isomers are estimations based on known substituent effects on the furan ring and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for Hydroxymethyl Dimethylfurans
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3100-3150 |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=C (Furan Ring) | Stretching | 1500-1650 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| C-O-C (Furan Ring) | Stretching | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound suggests a molecular ion peak and characteristic fragmentation patterns.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted)[1] |
| [M+H]⁺ | 127.07536[1] |
| [M+Na]⁺ | 149.05730[1] |
| [M-H]⁻ | 125.06080[1] |
| [M]⁺ | 126.06753[1] |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified furan derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or other soft ionization techniques can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS data, the elemental composition can be determined.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound and its isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of furanmethanol isomers.
References
The Rising Profile of Furan Derivatives: A Comparative Look at the Biological Activity of (2,5-Dimethylfuran-3-yl)methanol and its Congeners
For Immediate Release
In the ever-evolving landscape of drug discovery and development, furan-based compounds continue to emerge as a promising scaffold, exhibiting a wide array of biological activities. This guide offers a comparative analysis of the biological properties of various furan derivatives, with a special focus on the potential of (2,5-Dimethylfuran-3-yl)methanol. While direct experimental data on this compound remains limited, this report synthesizes available data on structurally related furan derivatives to provide a predictive overview and a valuable resource for researchers, scientists, and drug development professionals.
Furan derivatives have demonstrated significant potential across several therapeutic areas, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic applications.[1][2][3] The biological activity of these compounds is often attributed to the unique electronic properties of the furan ring and the nature of its substituents.[1]
Antimicrobial Activity: A Broad Spectrum of Action
Several furan derivatives have been reported to possess potent antimicrobial activity against a range of pathogenic bacteria and fungi. This activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
While no specific MIC values for this compound have been reported, studies on other furan derivatives provide a basis for comparison. For instance, certain 5-nitrofuran derivatives have shown significant antibacterial activity.[4][5] The presence of a nitro group at the 5-position of the furan ring is often associated with enhanced antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of Furan Derivatives
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| 5-Nitrofuran Derivatives | Escherichia coli, Staphylococcus aureus | Not Specified | [4][5] |
| 5-Hydroxymethylfurfural (5-HMF) | Acinetobacter baumannii | 100 (Biofilm Inhibitory Concentration) | [6] |
Cytotoxic Activity: Targeting Cancer Cells
The cytotoxic potential of furan derivatives against various cancer cell lines has been a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cancer cell growth.
Numerous studies have highlighted the cytotoxic effects of furan-containing compounds. For example, novel furan-based derivatives have demonstrated significant activity against breast cancer cell lines (MCF-7), with some compounds exhibiting IC50 values in the low micromolar range.[7][8] Furthermore, certain furopyrimidine derivatives have shown potent cytotoxicity against a panel of cancer cell lines, including those of the liver (HepG2), lung (A549), and colon (HT-29).[9]
Table 2: Comparative Cytotoxic Activity of Furan Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyridine carbohydrazide analog (Furan-based) | MCF-7 | 4.06 | [7][8] |
| N-phenyl triazinone derivative (Furan-based) | MCF-7 | 2.96 | [7][8] |
| Furopyrimidine Derivative 7b | A549, HT-29, MCF-7, HepG2 | 6.66, 8.51, 6.72, 7.28 | [9] |
| Furopyridone Derivative 4c | KYSE70, KYSE150 | 0.655 (µg/mL) | [10] |
Antioxidant Activity: Scavenging Free Radicals
Many furan derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value indicating the concentration required to scavenge 50% of the DPPH radicals.
Studies have shown that the antioxidant activity of furan derivatives is influenced by their substitution pattern. For instance, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is known for its strong antioxidant properties.[11][12]
Table 3: Comparative Antioxidant Activity of Furan Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| Furan-containing aminophosphonate (A3) | DPPH | 2.02 | [13] |
| Pyridine-containing aminophosphonate (B3) | DPPH | 2.87 | [13] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[14][15][16][17][18]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[13][19][20][21][22]
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.
-
IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.[13][19][20]
Signaling Pathways and Experimental Workflows
The biological activities of furan derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, their anti-inflammatory and antioxidant effects can be regulated through pathways like MAPK and PPAR-γ.[1][23] The cytotoxic effects of some furan derivatives have been linked to the induction of apoptosis through the intrinsic mitochondrial pathway.[7]
Conclusion
The furan scaffold represents a versatile platform for the development of new therapeutic agents. While direct biological data for this compound is not yet available, the extensive research on other furan derivatives provides a strong rationale for its investigation. The comparative data presented in this guide highlights the potential of this class of compounds in antimicrobial, anticancer, and antioxidant applications. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound and to explore its therapeutic potential.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Hydroxymethylfurfural inhibits Acinetobacter baumannii biofilms: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. louis.uah.edu [louis.uah.edu]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for Furan Derivative Synthesis: A Guide for Researchers
An examination of catalytic pathways for the production of 2,5-Furandimethanol (FDM) and 2,5-Dimethylfuran (DMF) from 5-Hydroxymethylfurfural (HMF).
Initial research into catalysts for the synthesis of "(2,5-Dimethylfuran-3-yl)methanol" has revealed a likely misnomer in the target molecule's common name. The available scientific literature does not provide significant data for the catalytic synthesis of this specific compound. However, extensive research exists for the catalytic conversion of 5-Hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, into two closely related and industrially significant furan derivatives: 2,5-Furandimethanol (FDM) and 2,5-Dimethylfuran (DMF).[1][2] This guide provides a comparative study of various catalysts for the synthesis of FDM and DMF, offering valuable insights for researchers, scientists, and professionals in drug development and green chemistry.
FDM is a valuable diol used in the production of polyesters and polyurethanes, while DMF is a promising biofuel with high energy density.[1][3] The selective synthesis of either FDM or DMF from HMF is highly dependent on the catalyst system and reaction conditions employed.[2] This guide will delve into the performance of noble metal, non-noble metal, and bimetallic catalysts, presenting experimental data in a clear and comparable format.
Catalytic Performance in 2,5-Furandimethanol (FDM) Synthesis
The selective hydrogenation of the aldehyde group in HMF yields FDM. This transformation can be achieved with high selectivity using a variety of catalytic systems. The following table summarizes the performance of several catalysts in the synthesis of FDM from HMF.
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Select. (%) |
| Pt/MCM-41 | MCM-41 | 35 | 8 | 2 | Water | 100 | 98.9 | 98.9 |
| Ru/Co₃O₄ | Co₃O₄ | 190 | - (CTH) | 6 | 2-Propanol | >95 | 82.8 | - |
| Co-NC | N-doped Carbon | 90 | 50 | - | - | - | 91.5 | - |
| Cu-Al₂O₃ | Al₂O₃ | 130 | 30 | 1 | - | 99 | 93 | - |
| Zr-HTC | Hydrothermal Carbon | 120 | - (CTH) | 4 | Isopropanol | >99 | 99.2 | - |
| Cu/MOF-808 | MOF-808 | 150 | - (CTH) | 4 | 1,4-dioxane | 93.8 | 71 | 75.7 |
*CTH: Catalytic Transfer Hydrogenation, where a hydrogen donor molecule is used instead of gaseous H₂.
Catalytic Performance in 2,5-Dimethylfuran (DMF) Synthesis
The synthesis of DMF from HMF involves the hydrogenation of the aldehyde group and the hydrogenolysis of the hydroxyl group. This more demanding reaction often requires bimetallic catalysts and higher temperatures. The table below compares the effectiveness of different catalysts for DMF production.
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Solvent | HMF Conv. (%) | DMF Yield (%) | DMF Select. (%) |
| Ru-Ir/C | Carbon | 120 | 10 | 1 | THF | 100 | - | - |
| Pt₃Co₂/C | Carbon | 160 | 33 | - | 1-Propanol | - | 98.0 | - |
| Co/N-C | N-doped Carbon | - | - | - | - | 99.9 | - | 98.5 |
| CuCoNiAl-MMO | Mixed Metal Oxide | 180 | 10 | 6 | - | 99.8 | - | 95.3 |
| Ni-Al/CoOₓ | CoOₓ | - | - | - | 2-Propanol | - | 96 | - |
| 2CuCo-IG | N-doped Carbon | 180 | 20 | 4 | 2-Butanol | 100 | 93.7 | 93.7 |
| Fe-Pd/C | Carbon | 150 | 20 | 2 | - | 100 | 88.0 | - |
| RuCo/CoOₓ | CoOₓ | 200 | 5 | 2 | - | - | 96.5 | - |
| Ni/NDC | N-doped Carbon | 150 | 80 | - | - | >99.0 | 80.0 | - |
Experimental Protocols
Catalyst Preparation: Impregnation Method for Ni/CNT
A common method for preparing supported metal catalysts is impregnation. The following is a representative protocol for the synthesis of a Nickel on Carbon Nanotubes (Ni/CNT) catalyst.[4]
-
Dispersion: A predetermined amount of multi-walled carbon nanotubes (CNTs) is dispersed in a solution of nickel nitrate hexahydrate in ethanol.
-
Sonication: The mixture is sonicated for 30 minutes to ensure uniform deposition of the nickel precursor onto the CNT support.
-
Drying: The solvent is removed using a rotary evaporator under reduced pressure, followed by drying in an oven.
-
Calcination and Reduction: The dried precursor is then calcined in an inert atmosphere (e.g., nitrogen) and subsequently reduced in a hydrogen flow at an elevated temperature to obtain the active metallic nickel catalyst.
Catalytic Hydrogenation of HMF
The following is a general procedure for the hydrogenation of HMF in a batch reactor.[4][5]
-
Reactor Loading: The catalyst and HMF are placed in a high-pressure batch reactor.
-
Solvent Addition: The chosen solvent (e.g., water, ethanol, or tetrahydrofuran) is added to the reactor.
-
Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples at intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]
-
Product Recovery: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is separated by filtration, and the liquid product mixture is analyzed.
Visualizing the Pathways and Processes
To better understand the synthesis of FDM and DMF, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathways from HMF to FDM and DMF.
References
- 1. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Furan-Based Biofuels in Engine Tests: A Comparative Guide to Gasoline
An objective analysis of (2,5-Dimethylfuran-3-yl)methanol and its close relative, 2,5-Dimethylfuran (DMF), as potential gasoline alternatives, supported by experimental data.
Introduction
In the quest for sustainable and renewable transportation fuels, furan derivatives have emerged as promising candidates. This guide provides a comparative analysis of the engine performance of furan-based biofuels against conventional gasoline. While the user's primary interest is in This compound , a thorough search of scientific literature reveals a significant lack of engine performance data for this specific compound. However, extensive research is available for a closely related and prominent furan derivative, 2,5-Dimethylfuran (DMF) . This document will therefore focus on the performance of DMF in comparison to gasoline, offering valuable insights into the potential of this class of biofuels.
DMF is a biofuel that can be derived from fructose, which is obtainable from biomass.[1] It possesses several attractive properties as a fuel, including a high energy density comparable to gasoline, a high research octane number (RON), and insolubility in water.[1][2] These characteristics suggest its potential as a direct replacement or blend-in component for gasoline in spark-ignition (SI) engines.
Quantitative Performance Data
The following table summarizes key performance and emission parameters from engine tests comparing 2,5-Dimethylfuran (DMF) and its blends with gasoline. The data is compiled from various studies to provide a comprehensive overview.
| Performance Parameter | Test Fuel | Engine Type | Engine Speed (rpm) | Engine Load | Key Findings |
| Brake Thermal Efficiency (BTE) | DMF | Single-cylinder, direct-injection spark-ignition (DISI) | 1500 | 3.5 - 8.5 bar IMEP | Indicated thermal efficiency of MF (a related furan) was consistently 3% higher than gasoline and DMF.[3][4] |
| 5% DMF in gasoline (v/v) | Single-cylinder SI genset | Constant | Various loads | Comparable performance to gasoline.[5] | |
| Brake Specific Fuel Consumption (BSFC) | DMF | Single-cylinder DISI | 1500 | 3.5 - 8.5 bar IMEP | Volumetric indicated specific fuel consumption of MF was ~30% lower than ethanol.[3] |
| 5% DMF in gasoline (v/v) | Single-cylinder SI genset | Constant | Various loads | Volumetric fuel consumption similar to gasoline.[5] | |
| Carbon Monoxide (CO) Emissions | 5% DMF in gasoline (v/v) | Single-cylinder SI genset | Constant | Various loads | Decreased CO emissions on all loads compared to gasoline.[5] |
| MF | Single-cylinder DISI | 1500 | 8.5 bar IMEP | Regulated emissions from MF are comparable to other tested fuels.[3] | |
| Hydrocarbon (HC) Emissions | 5% DMF in gasoline (v/v) | Single-cylinder SI genset | Constant | Various loads | Decreased HC emissions on all loads compared to gasoline.[5] |
| MF | Single-cylinder DISI | 1500 | 8.5 bar IMEP | MF produces 73% and 40% less HC emissions than gasoline and DMF respectively.[6] | |
| Nitrogen Oxides (NOx) Emissions | 5% DMF in gasoline (v/v) | Single-cylinder SI genset | Constant | Various loads | Slightly higher NOx emissions compared to gasoline.[5] |
| MF | Single-cylinder DISI | 1500 | 3.5 bar IMEP | MF generates 82%, 281% and 40% more NOx emissions than gasoline, ethanol and DMF, respectively.[6] |
Experimental Protocols
The data presented above is derived from engine test bed experiments. A typical experimental setup and methodology for evaluating the performance of a novel fuel like DMF against gasoline in a spark-ignition engine is described below.
Engine and Instrumentation
The core of the experimental setup is a single-cylinder research engine, often with modifications to allow for precise control and measurement of various parameters. Key components include:
-
Engine: A single-cylinder, four-stroke, spark-ignition (SI) engine, which can be a port-fuel injection (PFI) or a direct-injection (DI) type.[7]
-
Dynamometer: An eddy current or dynamometer is coupled to the engine to control and measure the engine's speed and load.
-
Fuel System: A high-precision fuel delivery system capable of handling different fuels and providing accurate measurements of fuel consumption.
-
Data Acquisition System: A comprehensive system to record in-cylinder pressure, engine speed, load, temperatures, and other operational parameters.
-
Emissions Analyzers: A suite of gas analyzers to measure the concentration of regulated emissions such as carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) in the exhaust.
Test Procedure
The engine is typically operated at a constant speed while the load is varied. For each fuel (e.g., pure gasoline, pure DMF, or blends), the engine is allowed to reach a stable operating condition. The following parameters are then measured and recorded:
-
Performance Data:
-
Brake Torque and Power: Measured by the dynamometer.
-
Fuel Consumption: Measured using a precision mass flow meter.
-
From these measurements, Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) are calculated.
-
-
Combustion Data:
-
In-cylinder pressure is measured using a pressure transducer mounted in the cylinder head. This data is used to analyze combustion characteristics like the rate of heat release.
-
-
Emissions Data:
-
Exhaust gas is sampled and analyzed to determine the concentrations of CO, HC, and NOx.
-
The experimental data for the new fuel is then compared against the baseline data obtained with gasoline under the same operating conditions.
Logical Workflow for Engine Performance Comparison
The following diagram illustrates the logical workflow of a typical experimental campaign to compare the performance of a furan-based fuel like DMF with gasoline.
Caption: Experimental workflow for comparing engine performance.
Conclusion
The available data strongly suggests that 2,5-Dimethylfuran (DMF) is a viable candidate as a biofuel for spark-ignition engines. Engine tests have demonstrated that DMF and its blends can exhibit comparable, and in some aspects, superior performance to gasoline. Notably, the use of furan-based fuels can lead to a reduction in CO and HC emissions, although a slight increase in NOx emissions has been observed in some studies.[5] The combustion characteristics of furan derivatives like 2-methylfuran, a close relative of DMF, show a faster burning rate which can contribute to higher thermal efficiency.[6]
While direct engine performance data for this compound remains elusive, the promising results for DMF warrant further investigation into this and other related furanic compounds as potential renewable fuels for the transportation sector. Future research should focus on optimizing engine performance and emission control strategies for these novel biofuels.
References
- 1. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (2,5-Dimethylfuran-3-yl)methanamine | C7H11NO | CID 2776162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijred.cbiore.id [ijred.cbiore.id]
- 5. fsrj.org [fsrj.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of (2,5-Dimethylfuran-3-yl)methanol Synthesis Routes
A detailed comparison of synthetic pathways for (2,5-Dimethylfuran-3-yl)methanol, a promising bio-based chemical intermediate, reveals significant variations in environmental impact. This guide provides an objective analysis of a plausible chemical synthesis route and a potential biocatalytic alternative, supported by experimental data and detailed protocols to aid researchers and drug development professionals in selecting more sustainable manufacturing processes.
The imperative to transition towards a bio-based economy has spurred research into the sustainable synthesis of valuable platform chemicals. Furan derivatives, obtainable from renewable biomass, are at the forefront of this endeavor. This compound, in particular, holds potential as a building block in the synthesis of pharmaceuticals and other fine chemicals. However, a comprehensive assessment of the environmental footprint of its synthesis is crucial for its viable application.
This guide presents a comparative analysis of two potential synthetic routes to this compound: a traditional chemical pathway involving organometallic reagents and a conceptual biocatalytic approach. The assessment is based on key green chemistry metrics, including atom economy, E-factor (environmental factor), and the nature of the reagents and solvents employed.
Comparative Analysis of Synthesis Routes
A plausible chemical synthesis for this compound involves a two-step process starting from diethyl 2,3-diacetylsuccinate. The first step is a Paal-Knorr furan synthesis to produce ethyl 2,5-dimethylfuran-3-carboxylate, followed by the reduction of the ester functionality to the desired alcohol. An alternative, more sustainable approach could involve the direct biocatalytic conversion of a bio-based precursor.
| Metric | Chemical Synthesis | Biocatalytic Synthesis (Conceptual) |
| Starting Material | Diethyl 2,3-diacetylsuccinate | 2,5-Dimethylfuran-3-carbaldehyde |
| Key Reagents | Hydrochloric acid, Diisobutylaluminium hydride (DIBAL-H) | Biocatalyst (e.g., alcohol dehydrogenase), Co-factor (e.g., NADH) |
| Solvents | Toluene, Dichloromethane | Water (aqueous buffer) |
| Reaction Conditions | Reflux, -20°C to room temperature | Mild (e.g., room temperature, neutral pH) |
| Atom Economy | Moderate | High |
| E-Factor | High (significant solvent and reagent waste) | Low (minimal waste) |
| Toxicity of Reagents | High (DIBAL-H is pyrophoric and corrosive) | Low (enzymes are biodegradable) |
| Waste Generation | Significant organic and inorganic waste | Minimal, primarily aqueous |
Experimental Protocols
Chemical Synthesis of this compound
Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate via Paal-Knorr Reaction
-
Materials: Diethyl 2,3-diacetylsuccinate, Hydrochloric acid (1N), Diethyl ether, Sodium bicarbonate (saturated solution), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
A mixture of diethyl 2,3-diacetylsuccinate and 1N hydrochloric acid is refluxed for 1 hour.[1][2]
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2,5-dimethylfuran-3-carboxylate.
-
The crude product is purified by column chromatography.
-
Step 2: Reduction of Ethyl 2,5-dimethylfuran-3-carboxylate to this compound
-
Materials: Ethyl 2,5-dimethylfuran-3-carboxylate, Dichloromethane (anhydrous), Diisobutylaluminium hydride (DIBAL-H) (1M solution in dichloromethane), Methanol, Saturated Rochelle's salt solution.
-
Procedure:
-
A solution of ethyl 2,5-dimethylfuran-3-carboxylate in anhydrous dichloromethane is cooled to -20°C under a nitrogen atmosphere.
-
A 1M solution of DIBAL-H in dichloromethane (2.5 equivalents) is added dropwise, maintaining the temperature at -20°C.[3]
-
The reaction is stirred for 1 hour at -20°C.
-
The reaction is quenched by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give this compound.
-
Conceptual Biocatalytic Synthesis of this compound
-
Materials: 2,5-Dimethylfuran-3-carbaldehyde, Alcohol dehydrogenase (ADH), Nicotinamide adenine dinucleotide (NADH), Phosphate buffer (pH 7.0).
-
Procedure:
-
In a temperature-controlled vessel, 2,5-dimethylfuran-3-carbaldehyde is dissolved in a phosphate buffer (pH 7.0).
-
NADH (as a hydride source) and an appropriate alcohol dehydrogenase are added.
-
The reaction mixture is incubated at room temperature with gentle agitation.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, the product is extracted from the aqueous medium using a bio-based solvent (e.g., ethyl acetate).
-
The solvent is removed under reduced pressure to yield this compound.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical and conceptual biocatalytic synthesis routes.
Figure 1: Chemical synthesis pathway for this compound.
Figure 2: Conceptual biocatalytic synthesis of this compound.
Discussion
The chemical synthesis route, while established, presents several environmental drawbacks. The Paal-Knorr synthesis, although effective for forming the furan ring, often requires acidic conditions and can generate salt waste during neutralization.[4][5][6][7][8] The subsequent reduction step employs diisobutylaluminium hydride (DIBAL-H), a pyrophoric and hazardous reagent that necessitates stringent safety precautions and generates significant aluminum-based waste.[9][10][11][12] The use of chlorinated solvents like dichloromethane further adds to the environmental burden due to their toxicity and persistence.
In contrast, the conceptual biocatalytic route offers a significantly greener alternative. Enzymes, such as alcohol dehydrogenases, operate under mild conditions in aqueous media, eliminating the need for harsh reagents and organic solvents.[13] This approach would lead to a higher atom economy and a drastically lower E-factor, with water being the primary solvent and the enzyme being biodegradable. While this specific biocatalytic conversion has not yet been reported, the enzymatic reduction of aldehydes to alcohols is a well-established transformation, suggesting its feasibility.
Conclusion
For the sustainable production of this compound, the development of biocatalytic or other green chemistry-aligned synthetic methods is paramount. While the chemical synthesis provides a viable route for laboratory-scale production, its environmental impact makes it less suitable for large-scale, sustainable manufacturing. The conceptual biocatalytic pathway highlights a promising direction for future research, emphasizing the need for enzyme discovery and process optimization to realize a truly green synthesis of this valuable furan derivative. Researchers and drug development professionals are encouraged to consider these environmental factors in their synthetic strategy to contribute to a more sustainable chemical industry.
References
- 1. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 2. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
Characterization of Furan-Based Biofuels: A Comparative Guide to 2,5-Dimethylfuran (DMF) Production from Diverse Biomass Sources
A Note to Our Audience: Initial research into the production of (2,5-Dimethylfuran-3-yl)methanol (DMFM) from biomass sources revealed a significant scarcity of available data and established experimental protocols. In contrast, the closely related furan derivative, 2,5-Dimethylfuran (DMF), is a widely studied and promising biofuel candidate derived from the same biomass precursors. Given the overlapping interest in sustainable, furan-based platform chemicals, this guide provides a comprehensive comparison of DMF characterization from various biomass feedstocks. The methodologies and data presented for DMF are highly relevant for researchers and professionals in the field of biofuel and biochemical development.
Introduction
The transition from fossil fuels to renewable energy sources is a critical global imperative. Biomass, as a readily available and carbon-neutral feedstock, presents a promising avenue for the production of next-generation biofuels and platform chemicals. Among the various biomass-derived compounds, furan derivatives, particularly 2,5-dimethylfuran (DMF), have garnered significant attention. DMF exhibits superior fuel properties compared to ethanol, including a higher energy density (40% greater than ethanol), a higher boiling point, and insolubility in water, making it an attractive "drop-in" biofuel candidate.[1][2][3]
The synthesis of DMF from biomass primarily proceeds through the dehydration of hexose sugars (derived from cellulose and hemicellulose) to 5-hydroxymethylfurfural (HMF), which is a key platform chemical.[2][4] Subsequent hydrogenolysis of HMF yields DMF.[5][6] The efficiency of this conversion is highly dependent on the biomass source, catalyst system, and reaction conditions. This guide provides a comparative analysis of DMF production from various biomass feedstocks, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Data on DMF Production from Various Biomass Sources
The yield and purity of DMF are significantly influenced by the type of biomass feedstock and the catalytic system employed. The following table summarizes key quantitative data from various studies on the conversion of different biomass sources to DMF.
| Biomass Source | Precursor | Catalyst System | Solvent System | Temp. (°C) | Time (h) | HMF Conversion (%) | DMF Yield (%) | Reference |
| Fructose | 5-HMF | Pd/MOF-808 | Not specified | 100 | 3 | >99 | 99 | [5] |
| Fructose | 5-HMF | Ru/C | Not specified | 190 | - | ~97 | 81.0 | [5] |
| Fructose | 5-HMF | Ru/CNTs | Not specified | 150 | - | ~97 | 83.5 | [5] |
| Glucose | 5-HMF | Ni/NDC (continuous flow) | Not specified | 150 | - | >99 | 80.0 | [5] |
| Glucose | 5-HMF | Raney Ni | Not specified | 180 | - | 100 | 88.5 | [5] |
| Glucose | 5-HMF | Co/rGO | Tetrahydrofuran (THF) | 200 | 1 | 100 | 94.1 | [5] |
| Lignocellulosic Biomass | 5-HMF | Cu/Fe₂O₃-Al₂O₃ | Methanol | 148 | 10 | - | ~90 | [5] |
| Bamboo Hydrolysate | Glucose-rich hydrolysate | Cu/AC | Low Transition Temperature Mixture (LTTM) | 120 | - | - | - | [5] |
Experimental Protocols
General Procedure for Two-Step Conversion of Biomass to DMF
This protocol outlines a common two-step process for producing DMF from lignocellulosic biomass, involving initial hydrolysis and dehydration to HMF, followed by catalytic hydrogenolysis to DMF.
Step 1: Acid-Catalyzed Dehydration of Biomass to 5-Hydroxymethylfurfural (HMF)
-
Pretreatment: The lignocellulosic biomass (e.g., corn stover, wood chips) is first pretreated to increase the accessibility of cellulose and hemicellulose. This can involve methods such as dilute acid or alkaline treatment.
-
Hydrolysis and Dehydration: The pretreated biomass is slurried in an aqueous acidic solution (e.g., dilute H₂SO₄ or HCl).
-
The reaction is typically carried out in a biphasic reactor system (e.g., water-THF or water-MIBK) to continuously extract the HMF product into the organic phase, thereby preventing its degradation.
-
The reactor is heated to a specific temperature (typically 150-200°C) for a defined period.
-
After the reaction, the organic phase containing HMF is separated from the aqueous phase and the solid biomass residue.
-
The HMF in the organic solvent can be purified or used directly in the next step.
Step 2: Catalytic Hydrogenolysis of HMF to 2,5-Dimethylfuran (DMF)
-
Catalyst Preparation: A heterogeneous catalyst (e.g., a noble metal like Pd or Ru, or a non-noble metal like Ni or Co supported on a high-surface-area material like activated carbon or a metal oxide) is prepared and activated.
-
Reaction Setup: The HMF solution (from Step 1) and the catalyst are loaded into a high-pressure reactor (autoclave).
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to a specific pressure.
-
The reaction mixture is heated to the desired temperature (typically 150-250°C) and stirred for a set duration.
-
Product Recovery: After the reaction, the reactor is cooled, and the pressure is released. The solid catalyst is separated by filtration or centrifugation.
-
The liquid product mixture is then analyzed (e.g., by gas chromatography) to determine the conversion of HMF and the yield of DMF.
-
The DMF can be purified from the solvent and any byproducts by distillation.
Visualizing the Synthesis and Workflow
Signaling Pathway for Biomass to DMF Conversion
The following diagram illustrates the key chemical transformations from biomass to 2,5-dimethylfuran.
References
Comparative analysis of the physicochemical properties of furan-based alcohols
A Comparative Analysis of the Physicochemical Properties of Furan-Based Alcohols for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the key physicochemical properties of three prominent furan-based alcohols: furfuryl alcohol, tetrahydrofurfuryl alcohol, and 5-methylfurfuryl alcohol. The data presented is intended to assist researchers, scientists, and professionals in drug development in understanding the characteristics of these compounds for their potential applications.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the selected furan-based alcohols.
| Property | Furfuryl Alcohol | Tetrahydrofurfuryl Alcohol | 5-Methylfurfuryl Alcohol |
| Molecular Formula | C₅H₆O₂ | C₅H₁₀O₂ | C₆H₈O₂ |
| Molar Mass ( g/mol ) | 98.10[1] | 102.13[2] | 112.13[3] |
| Boiling Point (°C) | 170[1] | 178[2][4] | 178.5 |
| Melting Point (°C) | -29[1] | < -80[2] | Not available |
| Density (g/cm³ at 20°C) | 1.13[1] | 1.054[2] | 1.082-1.088[3] |
| Viscosity (mPa·s at 20°C) | 4.6 | 6.4 | Not available |
| Solubility in Water | Miscible[1][5] | Miscible[2][4] | Soluble[3] |
| pKa | 14.02 (Predicted)[6] | Not available | 14.04 (Predicted)[7] |
| Flash Point (°C) | 65[1] | 74[2] | 61.8[7] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are outlined below.
Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination, especially with small sample volumes, is the micro-reflux method.
Procedure:
-
Approximately 0.5 mL of the liquid sample is placed in a small test tube with a magnetic stir bar.
-
The test tube is positioned in a heating block on a stirrer hotplate.
-
A thermometer is suspended in the test tube, with the bulb positioned about 1 cm above the liquid surface.
-
The sample is gently heated and stirred.
-
The temperature is recorded when the liquid is observed to be boiling and a ring of condensing vapor is visible on the test tube walls, level with the thermometer bulb.[7] This stable temperature is the boiling point.
Melting Point Determination (Capillary Method)
The melting point is the temperature at which a solid turns into a liquid. The capillary method is a standard technique for determining the melting point of a crystalline solid.[1][8]
Procedure:
-
A small amount of the finely powdered solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
The sample is heated at a controlled rate.
-
The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.
Procedure:
-
A pycnometer, a flask with a specific volume, is weighed empty.
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]
Viscosity Determination (Ostwald Viscometer)
Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is a common apparatus for measuring the kinematic viscosity of liquids.
Procedure:
-
The viscometer is cleaned, dried, and a specific volume of the liquid is introduced.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The viscosity is calculated by comparing this flow time to that of a reference liquid with a known viscosity, taking into account the densities of both liquids.[10]
Solubility Determination
Solubility is the ability of a substance (solute) to dissolve in a solvent. A general procedure for determining the solubility of an organic compound is as follows:
Procedure:
-
A small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.
-
A measured volume of the solvent (e.g., 3 mL of water) is added in portions, with vigorous shaking after each addition.[11]
-
The substance is classified as soluble if it completely dissolves, partially soluble if some dissolves, and insoluble if it does not dissolve.
-
If the compound is soluble in water, its acidity or basicity can be tested with litmus paper.[5]
-
For water-insoluble compounds, solubility tests can be subsequently performed in other solvents like 5% NaOH, 5% NaHCO₃, and 5% HCl to classify the compound based on its acidic or basic properties.[5][11]
Mandatory Visualization
The following diagram illustrates a common synthetic pathway for the production of furfuryl alcohol and its subsequent conversion to tetrahydrofurfuryl alcohol, a widely used green solvent in various industries, including pharmaceuticals.[12][13][14]
References
- 1. thinksrs.com [thinksrs.com]
- 2. benchchem.com [benchchem.com]
- 3. News - Application of furfuryl alcohol [cnccindustries.com]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ift.co.za [ift.co.za]
- 13. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]
- 14. Tetrahydrofurfuryl Alcohol - IFC [furan.com]
A Comparative Guide to the Quantification of (2,5-Dimethylfuran-3-yl)methanol: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of (2,5-Dimethylfuran-3-yl)methanol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following sections detail the experimental protocols and present a cross-validation of these methods, supported by performance data derived from the analysis of similar furan derivatives. This guide is intended to assist researchers in selecting the most appropriate method for their specific application, ensuring accuracy, precision, and reliability in their quantitative analyses.
Introduction to Quantification Techniques
The accurate quantification of this compound, a key intermediate in various chemical syntheses, is crucial for process optimization and quality control. The two most prevalent analytical methods for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for volatile and semi-volatile compounds, while HPLC is a robust technique for non-volatile and thermally sensitive substances.[1] This guide will explore the cross-validation of these two powerful techniques.
Experimental Workflow: A Cross-Validation Approach
A cross-validation study is essential to ensure that different analytical methods yield comparable and reliable results. The workflow for cross-validating GC-MS and HPLC for the quantification of this compound is illustrated below. This process involves method development and optimization, followed by a rigorous validation of key performance parameters.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of furan derivatives and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds. For furan derivatives, headspace (HS) or solid-phase microextraction (SPME) is often employed for sample introduction to minimize matrix effects and enhance sensitivity.[2][3][4]
Sample Preparation (Headspace-SPME):
-
Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., d4-furan).
-
Seal the vial hermetically.
-
Incubate the vial at a specific temperature (e.g., 50-80°C) for a defined period (e.g., 15-30 min) to allow for equilibration of the analyte in the headspace.
-
Expose an SPME fiber (e.g., CAR/PDMS) to the headspace for a set time (e.g., 10-20 min) to extract the volatile compounds.
-
Desorb the extracted analytes from the SPME fiber in the GC inlet.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250-280°C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp: 5-10°C/min to 200-250°C.
-
Hold: 2-5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For furan derivatives, reversed-phase HPLC with UV detection is a common approach.[5]
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile:water mixture).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
-
Prepare a series of calibration standards of this compound in the same diluent.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like acetate buffer).
-
Flow Rate: 0.8-1.2 mL/min.
-
Column Temperature: 25-35°C.
-
Injection Volume: 5-20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector set at the maximum absorbance wavelength of this compound.
Data Presentation: Comparative Performance
The following tables summarize the expected performance characteristics of the GC-MS and HPLC methods for the quantification of furan derivatives, which can be extrapolated to this compound.
Table 1: Linearity and Range
| Parameter | GC-MS (HS-SPME) | HPLC-UV |
| Correlation Coefficient (r²) | > 0.990[3][6] | > 0.99 |
| Typical Range | 0.1 - 100 ng/g (ppb) | 0.1 - 100 µg/mL (ppm) |
Table 2: Accuracy and Precision
| Parameter | GC-MS (HS-SPME) | HPLC-UV |
| Recovery (%) | 77.81 - 111.47[3][6] | 90 - 110 |
| Relative Standard Deviation (RSD) (%) | < 15 | < 5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | GC-MS (HS-SPME) | HPLC-UV |
| LOD | 0.01 - 0.5 ng/g[3][4][6] | ~0.05 µg/mL |
| LOQ | 0.04 - 1.5 ng/g[3][4][6] | ~0.15 µg/mL |
Conclusion and Recommendations
Both GC-MS and HPLC are suitable techniques for the quantification of this compound, each with its own advantages.
-
GC-MS with HS-SPME offers superior sensitivity, making it the method of choice for trace-level analysis. Its high selectivity, especially in SIM mode, is beneficial for complex matrices.
-
HPLC-UV is a robust and versatile technique, often with simpler sample preparation. It is well-suited for routine quality control and for samples with higher concentrations of the analyte.
The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the desired level of sensitivity. A thorough cross-validation as outlined in this guide is recommended to ensure the interchangeability and reliability of the chosen methods.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
Stability Under Scrutiny: A Comparative Analysis of (2,5-Dimethylfuran-3-yl)methanol and Other Biofuels
For researchers, scientists, and drug development professionals, understanding the chemical stability of biofuel candidates is paramount for ensuring their viability as sustainable energy sources. This guide provides a comprehensive benchmark of the stability of (2,5-Dimethylfuran-3-yl)methanol, a promising furanic biofuel, against other established biofuels such as ethanol and biodiesel. Due to the limited direct research on this compound, this comparison leverages data from its close structural isomer, 2,5-dimethylfuran (DMF), to provide valuable insights into its potential stability profile.
Furanic compounds, derived from cellulosic biomass, are gaining traction as potential drop-in replacements for conventional fossil fuels. Their high energy density and favorable combustion properties make them attractive alternatives. However, concerns regarding their stability, particularly their susceptibility to oxidation, pose significant hurdles to their widespread adoption. This guide delves into the oxidative, thermal, and storage stability of these next-generation biofuels, presenting key experimental data and outlining the methodologies used for their assessment.
Quantitative Stability Comparison
The following tables summarize key stability parameters for 2,5-dimethylfuran (as a proxy for this compound), ethanol, and biodiesel. These metrics are crucial indicators of a fuel's tendency to degrade over time, which can lead to the formation of harmful gums and peroxides, potentially damaging engine components.
Table 1: Oxidative Stability Data for Selected Biofuels
| Biofuel | Induction Period (minutes) | Gum Content (mg/100mL) | Peroxide Value (meq O2/kg) |
| 2,5-Dimethylfuran (DMF) | Low | High | High |
| Ethanol | High | Low | Low |
| Biodiesel (Fatty Acid Methyl Esters) | Variable (feedstock dependent) | Moderate | Variable (feedstock dependent) |
Table 2: Thermal Stability of Furan Derivatives
| Compound | Decomposition Temperature (°C) | Key Decomposition Products |
| 2,5-Dimethylfuran (DMF) | ~300 | Ring-opening products, carbenes |
| This compound | Data not available | Expected to be similar to DMF |
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to simulate the conditions a biofuel might experience during storage and use.
Oxidation Stability Testing
Oxidative stability is often determined using methods that accelerate the oxidation process under controlled conditions. A common method is the Rancimat test, which measures the induction period of a fuel.
Rancimat Method (EN 14112 / ISO 6886):
-
A sample of the biofuel is heated to a specified temperature (e.g., 110 °C) in a reaction vessel.
-
A constant stream of purified air is passed through the sample.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period, as acidic volatile compounds are formed.
-
The induction period is the time elapsed until this rapid increase in conductivity occurs.
Gum Content Determination
The gum content in fuels is a measure of the non-volatile residue left after evaporation. High gum content can lead to deposits in fuel systems.
Jet Evaporation Method (ASTM D381 / ISO 6246):
-
A 50 mL sample of the fuel is placed in a pre-weighed glass beaker.
-
The beaker is placed in a heated bath at a specified temperature (e.g., 232 °C for aviation fuels).
-
A jet of heated air or steam is directed onto the surface of the fuel to facilitate evaporation.
-
After the fuel has completely evaporated, the beaker is cooled in a desiccator and weighed again.
-
The difference in weight represents the gum content, which is reported in mg/100 mL. For motor gasolines, the residue is washed with heptane to remove non-volatile additives before the final weighing.[1][2][3]
Peroxide Value Determination
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.
Iodometric Titration (ASTM D3703 / EN ISO 3960):
-
A known weight of the biofuel sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).[4][5]
-
A saturated solution of potassium iodide is added to the mixture. The peroxides in the sample oxidize the iodide ions to iodine.
-
The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
The peroxide value is calculated based on the amount of titrant used and is expressed in milliequivalents of active oxygen per kilogram of sample (meq O2/kg).[4][6]
Degradation Pathways and Mechanisms
The instability of furan-based biofuels is primarily attributed to the reactivity of the furan ring, which is susceptible to oxidation. The degradation process often involves the formation of peroxides, which can then decompose to form a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. These products can further react to form high molecular weight gums.
The following diagram illustrates a generalized degradation pathway for furanic compounds.
References
- 1. kaycantest.com [kaycantest.com]
- 2. ASTM D381 - Standard Test Method for Gum Content in Fuels by Jet Evaporation - Savant Labs [savantlab.com]
- 3. How to measure the gum content of fuels | Anton Paar Wiki [wiki.anton-paar.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2,5-Dimethylfuran-3-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of (2,5-Dimethylfuran-3-yl)methanol is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties, this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A laboratory coat must be worn.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and hazard data for this compound and related furan compounds.
| Property | Value/Classification |
| GHS Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Signal Word | Warning |
| Disposal Consideration | Must be disposed of as hazardous waste.[2][3][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured process from waste collection to final removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its flammability and potential toxicity, all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent paper), must be classified as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. In particular, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible with organic solvents. The container must have a secure, leak-proof screw-on cap.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Flammable," "Irritant").
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[8] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Safe Storage Conditions: The SAA must be in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[6][7] It is recommended to use a secondary containment bin to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with a complete inventory of the contents of the waste container.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal service for the final treatment and disposal of the this compound waste in accordance with all local, state, and federal regulations. Never attempt to dispose of this chemical down the drain or in the regular trash.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
